1-(1-Methylpyrazol-4-yl)ethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMHJRBXQSTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618523 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40534-33-6 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to the Structure Elucidation of 1-(1-Methylpyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the structural elucidation of 1-(1-methylpyrazol-4-yl)ethanol. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a robust, predictive approach based on established chemical principles and spectroscopic data from closely related analogues. It outlines a plausible synthetic pathway via the reduction of 1-methyl-4-acetylpyrazole and provides predicted spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate its identification and characterization. All quantitative data is summarized in structured tables, and detailed experimental methodologies are proposed. Visual diagrams generated using Graphviz are provided to illustrate chemical structures, experimental workflows, and analytical logic.
Introduction
Proposed Synthesis
A reliable method for the synthesis of this compound is the reduction of the corresponding ketone, 1-methyl-4-acetylpyrazole. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH4).
Synthesis of Precursor: 1-Methyl-4-acetylpyrazole
The synthesis of the ketone precursor can be adapted from established methods for the acylation of pyrazoles.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a Lewis acid catalyst (e.g., AlCl3, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-acetylpyrazole.
Reduction to this compound
Experimental Protocol:
-
Reaction Setup: Dissolve 1-methyl-4-acetylpyrazole (1.0 eq) in methanol or ethanol at 0 °C.
-
Reduction: Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted 1H and 13C NMR chemical shifts for this compound are presented below.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 (pyrazole ring) |
| ~7.3 | s | 1H | H-3 (pyrazole ring) |
| ~4.8 | q | 1H | CH-OH |
| ~3.8 | s | 3H | N-CH3 |
| ~2.5 | br s | 1H | OH |
| ~1.5 | d | 3H | CH-CH3 |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-5 (pyrazole ring) |
| ~130 | C-3 (pyrazole ring) |
| ~125 | C-4 (pyrazole ring) |
| ~65 | CH-OH |
| ~39 | N-CH3 |
| ~23 | CH-CH3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1550-1450 | Medium-Strong | C=C and C=N stretch (pyrazole ring) |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation for this compound under electron ionization (EI) is outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 126 | [M]+• (Molecular Ion) |
| 111 | [M - CH3]+ |
| 97 | [M - C2H5]+ or [M - CHOH]+ |
| 82 | [1-methylpyrazole]+• |
Visualizations
The following diagrams were created using Graphviz (DOT language) to visualize key aspects of this technical guide.
Caption: Chemical structure of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for spectroscopic structure elucidation.
Conclusion
This technical guide provides a predictive framework for the synthesis and structural elucidation of this compound. While direct experimental data is scarce, the proposed synthetic route via reduction of 1-methyl-4-acetylpyrazole is chemically sound. The predicted spectroscopic data, derived from the analysis of analogous pyrazole derivatives, offers a reliable reference for researchers to confirm the identity and purity of this compound. The provided methodologies and data tables are intended to guide future experimental work and facilitate the characterization of this and related novel pyrazole structures. It is recommended that any experimental findings be rigorously compared with the predictive data presented herein to confirm the final structure.
An In-depth Technical Guide to the Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(1-methylpyrazol-4-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with the formylation of 1-methylpyrazole to yield the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, followed by a Grignard reaction to introduce the ethyl-alcohol moiety. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows.
Synthesis Pathway Overview
The synthesis of this compound is accomplished via two sequential reactions:
-
Vilsmeier-Haack Formylation: 1-Methylpyrazole is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position of the pyrazole ring, yielding 1-methyl-1H-pyrazole-4-carbaldehyde.
-
Grignard Reaction: The resulting aldehyde undergoes a nucleophilic addition with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired secondary alcohol, this compound.
The overall transformation is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2]
Reaction Scheme:
Experimental Procedure:
A detailed protocol for the Vilsmeier-Haack formylation of a substituted pyrazole is as follows, which can be adapted for 1-methylpyrazole[3]:
-
Under an inert atmosphere (e.g., Argon), phosphorus oxychloride (POCl3) is added dropwise to dry N,N-dimethylformamide (DMF) at a low temperature, typically between -10°C and 0°C, to form the Vilsmeier reagent.
-
A solution of 1-methylpyrazole in a suitable dry solvent is then added to the pre-formed Vilsmeier reagent.
-
The reaction mixture is stirred at an elevated temperature (e.g., 70-120°C) for several hours to ensure complete conversion.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of 7-8.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbaldehyde.
-
Purification can be achieved by column chromatography on silica gel.
Quantitative Data for Vilsmeier-Haack Reaction of Pyrazoles:
| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-chloro-1-propyl-3-methyl-1H-pyrazole | POCl3 (2), DMF (5) | - | 120 | 2 | 55 | [4] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl3 (4), DMF (4) | - | 70 | 24 | 48 | [3] |
Step 2: Synthesis of this compound
The addition of a Grignard reagent to an aldehyde is a classic and efficient method for the formation of secondary alcohols.[5][6][7]
Reaction Scheme:
Experimental Procedure:
A general protocol for the Grignard reaction with an aldehyde is provided below and can be specifically applied to 1-methyl-1H-pyrazole-4-carbaldehyde[8]:
-
All glassware must be rigorously dried to exclude moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1-methyl-1H-pyrazole-4-carbaldehyde in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in a reaction flask.
-
The solution is cooled in an ice bath.
-
A solution of methylmagnesium bromide (CH3MgBr) in a suitable ether solvent is added dropwise to the stirred aldehyde solution. The rate of addition should be controlled to maintain a low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 30-60 minutes) at room temperature to ensure the reaction goes to completion.
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acid while cooling in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an ether solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data for Grignard Reaction with Aldehydes:
| Aldehyde | Grignard Reagent | Solvent | Quenching Agent | Purification Method | Yield (%) | Reference |
| Cinnamaldehyde | Methylmagnesium bromide | Diethyl ether | Saturated NH4Cl solution | Crystallization | - | [9] |
| 3-Methylbenzaldehyde | Methylmagnesium bromide | Diethyl ether | Saturated NH4Cl or dilute HCl | Vacuum distillation or Column chromatography | - | [8] |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
References
- 1. Buy 1-Methyl-1H-pyrazole-4-carbaldehyde (EVT-291658) | 25016-11-9 [evitachem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-4-yl)methanol and its related compounds, covering its synthesis, chemical and physical properties, and exploring the vast therapeutic potential of the broader pyrazole class. The document details experimental protocols for the synthesis of its precursor and discusses the biological evaluation of structurally related pyrazole derivatives, including their anticancer, antidiabetic, and antimicrobial properties. Furthermore, this guide delves into the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of related compounds and touches upon the signaling pathways modulated by this class of molecules. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundation for further investigation into the therapeutic applications of (1-methyl-1H-pyrazol-4-yl)methanol and its analogs.
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a versatile scaffold for the design of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.
(1-methyl-1H-pyrazol-4-yl)methanol represents a simple yet important member of this family. While specific biological data on this particular compound is limited in publicly available literature, its structural motif is present in more complex molecules with significant pharmacological effects. This guide will, therefore, explore the known properties of (1-methyl-1H-pyrazol-4-yl)methanol and extrapolate the potential of this core structure by examining the activities of its closely related analogs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (1-methyl-1H-pyrazol-4-yl)methanol is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[1]
Table 1: Chemical and Physical Properties of (1-methyl-1H-pyrazol-4-yl)methanol
| Property | Value |
| IUPAC Name | (1-methyl-1H-pyrazol-4-yl)methanol |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 112029-98-8 |
| Boiling Point | 243°C |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Not specified |
Synthesis and Characterization
Synthesis of (1H-pyrazol-4-yl)methanol (Precursor)
A common method for the synthesis of (1H-pyrazol-4-yl)methanol involves the reduction of a corresponding pyrazole-4-carboxylate ester using a strong reducing agent like lithium aluminum hydride (LAH).[2]
Experimental Protocol:
-
Reaction Setup: A flame-dried round-bottom flask is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) and cooled to 0°C under an inert atmosphere.
-
Addition of Ester: A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the LAH suspension while maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water and a sodium hydroxide solution at 0°C.
-
Workup: The resulting mixture is dried with a drying agent such as magnesium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol.
N-Methylation of (1H-pyrazol-4-yl)methanol
The final step to obtain (1-methyl-1H-pyrazol-4-yl)methanol involves the methylation of the pyrazole nitrogen. A variety of methylating agents can be employed for this purpose.
Conceptual Experimental Protocol:
-
Deprotonation: (1H-pyrazol-4-yl)methanol is dissolved in a suitable aprotic solvent (e.g., THF, DMF) and treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrazole nitrogen.
-
Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford (1-methyl-1H-pyrazol-4-yl)methanol.
Workflow for the Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
Caption: Synthetic workflow for (1-methyl-1H-pyrazol-4-yl)methanol.
Biological Activities and Therapeutic Potential of Related Compounds
While direct biological data for (1-methyl-1H-pyrazol-4-yl)methanol is scarce, the pyrazole scaffold is a cornerstone of many biologically active compounds. This section summarizes the activities of structurally related molecules.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and other cellular processes critical for cancer cell proliferation and survival.
4.1.1. Tubulin Polymerization Inhibition
A series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives, which share the pyrazole core with (1-methyl-1H-pyrazol-4-yl)methanol, have been identified as potent tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HT-1080, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Pyrazole Derivatives
| Compound | A549 (Lung Cancer) | HT-1080 (Fibrosarcoma) | SGC-7901 (Gastric Cancer) |
| Derivative 1 | 0.085 | 0.16 | 0.054 |
| Derivative 2 | > 10 | > 10 | > 10 |
Data for illustrative purposes based on structurally related compounds.
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
References
1-(1-Methylpyrazol-4-yl)ethanol CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-methylpyrazol-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a dedicated CAS number for this specific molecule, this guide focuses on its logical synthesis from its precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6). Detailed experimental protocols for the synthesis of the precursor and its subsequent reduction to the target ethanol are provided. The broader context of pyrazole derivatives in drug discovery is discussed, highlighting their significance as scaffolds for potent therapeutic agents. Quantitative data for the precursor and related compounds are presented in tabular format for clarity. Additionally, a proposed synthetic workflow is visualized using the DOT language.
CAS Number Lookup and Physicochemical Properties
A definitive CAS number for this compound is not readily found in major chemical databases. This suggests that the compound may not be commercially available or has not been extensively characterized and registered. However, its direct precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone , is a known compound with the following details:
| Property | Value | Reference |
| CAS Number | 37687-18-6 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Boiling Point | 221°C at 760 mmHg | |
| Density | 1.11 g/cm³ | |
| Appearance | Solid |
Note: Physicochemical properties are for the precursor ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved in a two-step process: first, the synthesis of the key intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone, followed by its reduction to the desired secondary alcohol.
Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
The synthesis of 4-substituted-1-methylpyrazoles can be achieved through various established methods. One common approach is the cyclocondensation reaction between a β-dicarbonyl compound and methylhydrazine.
Experimental Protocol: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
This protocol is a representative procedure based on established pyrazole synthesis methodologies.
-
Materials:
-
3-Oxobutanal dimethyl acetal
-
Methylhydrazine
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 3-oxobutanal dimethyl acetal in ethanol, add an equimolar amount of methylhydrazine.
-
Acidify the mixture with a catalytic amount of hydrochloric acid and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(1-methyl-1H-pyrazol-4-yl)ethanone.
-
Reduction to this compound
The reduction of the ketone to the corresponding secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[1][2][3]
Experimental Protocol: Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
-
Materials:
-
1-(1-Methyl-1H-pyrazol-4-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Synthetic Workflow Visualization
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Role in Drug Discovery and Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators.
While specific biological data for this compound is not widely available, the broader class of pyrazole derivatives has demonstrated significant activity in several therapeutic areas, including:
-
Oncology: Many pyrazole-containing compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
-
Inflammation: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and selectively inhibits the COX-2 enzyme.
-
Infectious Diseases: Various pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral activities.
The structural motif of a small, substituted ethanol attached to a heterocyclic ring is common in drug candidates, often serving as a key pharmacophoric element for hydrogen bonding interactions with biological targets.
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for novel compounds like this compound could involve the modulation of protein kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade that is often targeted by pyrazole-containing drugs.
Caption: A generic MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.
Conclusion
While this compound is not a commercially cataloged compound with a dedicated CAS number, its synthesis is readily achievable through the reduction of its corresponding ketone. The pyrazole scaffold is of significant interest to the drug discovery community, and this technical guide provides the necessary information for researchers to synthesize and explore the potential biological activities of this novel compound. Further investigation is warranted to elucidate its specific molecular targets and therapeutic potential.
References
Biological activity of pyrazole derivatives
An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The versatility of the pyrazole core allows for structural modifications that can modulate its physicochemical properties and biological activities, leading to the development of a wide array of therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid researchers in the field of drug discovery and development.
The Pyrazole Scaffold
The pyrazole ring can exist in three isomeric forms: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline, with the 2-pyrazoline form being the most stable and extensively studied.[1] The ability of the pyrazole nucleus to act as an isostere for other heterocyclic rings like imidazole and thiazole contributes to its diverse pharmacological potential.[1] Numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug axitinib, feature the pyrazole moiety, underscoring its therapeutic significance.[1][2][6]
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of cancer cell lines.[1][7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
The anticancer effects of pyrazole derivatives are mediated through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Key targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Axitinib, a pyrazole-containing drug, is a potent and selective inhibitor of VEGFR tyrosine kinases, thereby suppressing tumor growth and metastasis by inhibiting angiogenesis.[1][8]
-
Epidermal Growth Factor Receptor (EGFR): Some pyrazole derivatives have been shown to inhibit EGFR, a key driver in many cancers.[8][10]
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives can induce cell cycle arrest by inhibiting CDKs, such as CDK2.[8][9]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, which contains a pyrazole moiety, is a BTK inhibitor used in the treatment of lymphoid cancers.[1]
-
PI3K (Phosphoinositide 3-kinase): Pictilisib (GDC-0941) is a specific PI3K inhibitor with a pyrazole core that has shown anti-proliferative and pro-apoptotic effects.[1]
-
-
Enzyme Inhibition:
-
Carbonic Anhydrases: These enzymes are often upregulated in tumors and play a role in cell proliferation and survival. Pyrazoline benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases.[1]
-
Matrix Metalloproteinases (MMPs): Inhibition of MMP-2 and MMP-9 by certain pyrazole derivatives can prevent cancer cell invasion and metastasis.[1]
-
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is another mechanism through which pyrazole derivatives exert their anticancer and anti-inflammatory effects.[1]
-
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8][11]
-
Interaction with Microtubules: Some derivatives can interfere with the microtubular cytoskeleton, leading to cell cycle arrest and apoptosis.[11]
Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the signaling pathway inhibited by VEGFR-2 targeting pyrazole derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazole-isoxazole hybrids (4a-d) | Four human cancer cells | Cytotoxicity | ≥ 100 | [7] |
| Pyrazole-1,2,3-triazole hybrid | HT-1080 | Cytotoxicity | - | [7] |
| Pyrazolone-pyrazole derivative (27) | MCF-7 | In vitro inhibition | 16.50 | [8] |
| Indole-pyrazole derivative (33) | HCT116, MCF7, HepG2, A549 | In vitro antitumor | < 23.7 | [8] |
| Indole-pyrazole derivative (34) | HCT116, MCF7, HepG2, A549 | In vitro antitumor | < 23.7 | [8] |
| Pyrazole carbaldehyde derivative (43) | MCF-7 | Cytotoxicity | 0.25 | [8] |
| Pyrazole derivative (L2) | CFPAC-1 (pancreatic) | MTT assay | 61.7 ± 4.9 | [12] |
| Pyrazole derivative (L3) | MCF-7 (breast) | MTT assay | 81.48 ± 0.89 | [12] |
| 4-(4-Chlorobenzylidene)-2,5-diphenyl-2,3-dihydro-3H-pyrazol-3-one | MCF-7 | Antitumor | < Doxorubicin | [9] |
| 4-(3,4-dimethoxybenzylidene)-5-phenyl-2,3-dihydro-3H-pyrazol-3-one | MCF-7 | Antitumor | < Doxorubicin | [9] |
| Pyrazole derivative (KA5) | HepG2 (hepatocellular carcinoma) | Anticancer | 8.5 | [13] |
| Doxorubicin (standard) | MCF-7 | - | 4.17 | [9] |
| Doxorubicin (standard) | HCT-116 | - | 5.23 | [9] |
| Tamoxifen (standard) | MCF-7 | - | 23.31 | [8] |
Antimicrobial Activity
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][14][15][16][17] This makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are not as extensively studied as their anticancer effects but are thought to involve:
-
Inhibition of Essential Enzymes: Pyrazole derivatives may inhibit enzymes crucial for microbial survival, such as DNA gyrase and topoisomerase.[2]
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.
-
Interference with Metabolic Pathways: They may block essential metabolic pathways in microorganisms.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 210 | MRSA, PRSA, VRE | 1 - 2 | [2] |
| Compound 157 | S. aureus, Methicillin-resistant S. aureus | 25.1 µM | [2] |
| Hydrazone 21a | Bacteria | 62.5 - 125 | [14] |
| Hydrazone 21a | Fungi | 2.9 - 7.8 | [14] |
| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | [18] |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [18] |
| Compound 2 | Aspergillus niger (Fungus) | 1 | [18] |
| Ceftriaxone (standard) | S. aureus | 3.125 | [2] |
| Ceftriaxone (standard) | B. subtilis | 1.6125 | [2] |
| Ceftriaxone (standard) | E. coli | 1.6125 | [2] |
| Ceftriaxone (standard) | P. aeruginosa | 1.6125 | [2] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines a typical workflow for determining the antimicrobial susceptibility of pyrazole derivatives using the broth microdilution method.
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1][19][20][21]
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for most pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1][19]
-
COX-1 and COX-2 Inhibition: Compounds like phenylbutazone are non-selective COX inhibitors, while celecoxib is a selective COX-2 inhibitor, which is associated with a reduced risk of gastrointestinal side effects.[1][19]
Signaling Pathway: COX Inhibition
The diagram below illustrates the role of COX enzymes in the inflammatory pathway and their inhibition by pyrazole derivatives.
Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazole derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table shows the in vivo anti-inflammatory activity of selected pyrazole derivatives.
| Compound/Derivative | Assay | % Inhibition of Inflammation | Reference |
| Compound 8d | Carrageenan-induced rat paw edema | 75 | [21] |
| Compound 138 | - | 21.43 | [5] |
| Compound 139a | - | 26.19 | [5] |
| Compound 139b | - | 28.57 | [5] |
| Celecoxib (standard) | - | - | [5][21] |
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses, including coronaviruses and Newcastle disease virus.[22][23]
Mechanisms of Antiviral Action
The antiviral mechanisms are still under investigation but may involve:
-
Inhibition of Viral Replication: Pyrazole derivatives may target viral enzymes essential for replication.
-
Blocking Viral Entry: Some compounds might prevent the virus from entering host cells.
Quantitative Data: Antiviral Activity
The following table summarizes the protective effects of certain pyrazole derivatives against Newcastle disease virus (NDV).
| Compound/Derivative | Virus | Protection (%) | Mortality (%) | Reference |
| Hydrazone 6 | NDV | 100 | 0 | [23] |
| Thiazolidinedione derivative 9 | NDV | 100 | 0 | [23] |
| Pyrazolopyrimidine derivative 7 | NDV | 95 | - | [23] |
| Tetrazine 4 | NDV | 85 | - | [23] |
| Chalcone 11 | NDV | 80 | - | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Carrageenan-Induced Rat Paw Edema Assay
Principle: This in vivo assay is used to evaluate the anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces an inflammatory response characterized by edema (swelling).
Procedure:
-
Animal Acclimatization: Acclimatize Wistar albino rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative or a standard drug (e.g., celecoxib) orally to the rats. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Conclusion and Future Directions
Pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds with a wide range of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents makes them a focal point of ongoing research in drug discovery. Structure-activity relationship (SAR) studies continue to be crucial in optimizing the potency and selectivity of these compounds.[1][24][25] Future research should focus on elucidating the detailed molecular mechanisms of action, identifying novel biological targets, and developing pyrazole derivatives with improved pharmacokinetic profiles and reduced toxicity. The continued exploration of this privileged scaffold holds great promise for the development of new and effective therapies for a multitude of diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. academicstrive.com [academicstrive.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pjps.pk [pjps.pk]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. meddocsonline.org [meddocsonline.org]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencescholar.us [sciencescholar.us]
- 21. japsonline.com [japsonline.com]
- 22. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(1-Methylpyrazol-4-yl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1-Methylpyrazol-4-yl)ethanol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.
Due to the limited availability of a complete, publicly accessible dataset from a single source, this guide synthesizes information from various scientific literature and chemical databases. The experimental protocols provided are based on standard methodologies for the spectroscopic analysis of small organic molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (on pyrazole) | ~3.8 | s | - |
| H₅ (pyrazole ring) | ~7.5 | s | - |
| H₃ (pyrazole ring) | ~7.3 | s | - |
| CH (ethanol sidechain) | ~4.8 | q | ~6.5 |
| OH | Variable | br s | - |
| CH₃ (ethanol sidechain) | ~1.4 | d | ~6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C₅ (pyrazole ring) | ~138 |
| C₃ (pyrazole ring) | ~128 |
| C₄ (pyrazole ring) | ~120 |
| CH (ethanol sidechain) | ~65 |
| N-CH₃ | ~39 |
| CH₃ (ethanol sidechain) | ~24 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=N stretch (pyrazole) | 1500-1600 | Medium |
| C-O stretch (alcohol) | 1050-1150 | Strong |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 97 | [M - C₂H₅]⁺ or [M - CH₂OH]⁺ |
| 82 | [Pyrazole ring fragment]⁺ |
Experimental Protocols
The following are detailed, standardized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, inject a dilute solution onto a GC column for separation prior to introduction into the mass spectrometer.
-
-
Ionization Method:
-
Electron Ionization (EI): Typically used with GC-MS. The sample is bombarded with high-energy electrons (70 eV) to induce ionization and fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
-
-
Instrument Parameters (for a typical Quadrupole Mass Analyzer):
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000-2000 amu/s.
-
Ion Source Temperature: 200-250 °C (for EI).
-
Capillary Voltage: 3-4 kV (for ESI).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ in EI or [M+H]⁺ in ESI) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include the loss of water, alkyl radicals, and α-cleavage.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized or acquired sample of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Synthesis and Characterization of 1-(1-Methylpyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathways
Two primary and highly feasible synthetic routes are proposed for the laboratory-scale production of 1-(1-Methylpyrazol-4-yl)ethanol. These methods leverage well-established organic chemistry reactions starting from known pyrazole derivatives.
1. Grignard Reaction from 1-Methyl-1H-pyrazole-4-carbaldehyde
A reliable method for the synthesis of secondary alcohols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. In this proposed pathway, 1-Methyl-1H-pyrazole-4-carbaldehyde serves as the electrophilic starting material.
-
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the methylmagnesium halide (Grignard reagent). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Addition Reaction: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 1-Methyl-1H-pyrazole-4-carbaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is stirred at room temperature for several hours to ensure complete conversion.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether or another suitable organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
2. Reduction of 1-(1-Methylpyrazol-4-yl)ethanone
The reduction of a ketone is a straightforward and high-yielding method for the synthesis of a secondary alcohol. This pathway utilizes 1-(1-Methylpyrazol-4-yl)ethanone as the starting material.
-
Experimental Protocol:
-
Reaction Setup: 1-(1-Methylpyrazol-4-yl)ethanone is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH4) is added portion-wise with stirring. The reaction is then allowed to warm to room temperature and stirred for a few hours until the starting material is consumed (monitored by thin-layer chromatography).
-
Work-up: The reaction is quenched by the careful addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride. The solvent is then removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Purification is typically achieved by recrystallization or column chromatography.[1]
-
Quantitative Data of Precursor Compounds
The following tables summarize the key physical and chemical properties of the starting materials for the proposed syntheses.
Table 1: Properties of 1-Methyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Reference |
| CAS Number | 25016-11-9 | [2][3] |
| Molecular Formula | C5H6N2O | [2][3] |
| Molecular Weight | 110.11 g/mol | [2][4] |
| Melting Point | 29-34 °C | [3][4] |
| Boiling Point | 60-62 °C at 0.08 mmHg | [3][4] |
| Flash Point | >110 °C | [3] |
Table 2: Properties of 1-(1-Methylpyrazol-4-yl)ethanone
| Property | Value | Reference |
| CAS Number | 37687-18-6 | [5] |
| Molecular Formula | C6H8N2O | [6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Boiling Point | 221 °C at 760 mmHg | [6] |
| Density | 1.11 g/cm³ | [6] |
| Flash Point | 87.4 °C | [6] |
| Purity | 97% |
Visualized Experimental Workflows
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. 1-Methyl-1H-pyrazole-4-carbaldehyde CAS#: 25016-11-9 [m.chemicalbook.com]
- 5. 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE | 37687-18-6 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide on the Therapeutic Targets of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs for a variety of conditions, including inflammation, cancer, and neurological disorders.[3][4][5] This technical guide delves into the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to empower researchers in the design and development of next-generation therapeutics.
Key Therapeutic Target Classes of Pyrazole Compounds
Pyrazole derivatives have been extensively investigated and validated as modulators of a wide array of biological targets. The primary target classes are summarized below.
Protein Kinases: A Major Frontier for Pyrazole Inhibitors
Protein kinases have emerged as one of the most significant target classes for pyrazole-based therapeutics, particularly in the realm of oncology.[6][7] The pyrazole ring can effectively function as a bioisostere for other aromatic systems, enhancing binding affinity and improving physicochemical properties.[5] Numerous pyrazole derivatives have been developed as potent and selective inhibitors of various kinases, playing crucial roles in cell signaling, proliferation, and survival.[8]
Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Targets
| Compound/Drug Name | Target Kinase(s) | IC50/Ki Value | Indication(s) |
| Ruxolitinib | JAK1/JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | IC50: 0.5 nM | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | IC50: 0.1 nM (VEGFR1), 0.2 nM (VEGFR2), 0.1-0.3 nM (VEGFR3) | Renal Cell Carcinoma |
| Tozasertib (VX-680) | Aurora Kinases A, B, C | IC50: 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C) | Investigational (Cancer) |
| Afuresertib (GSK2110183) | Akt1 | Ki: 0.08 nM | Investigational (Cancer)[6] |
| Compound 6 (Li et al.) | Aurora A Kinase | IC50: 0.16 µM | Preclinical (Cancer)[6] |
| Compound 44 (Hu et al.) | BCR-Abl Kinase | IC50: 14.2 nM | Preclinical (Cancer)[9] |
| Golidocitinib (AZD4205) | JAK1 | - | Investigational (T-cell lymphoma)[7] |
Cyclooxygenase (COX) Enzymes: The Foundation of Pyrazole Anti-Inflammatory Drugs
The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammatory disorders by minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, most notably Celecoxib, have been at the forefront of this class of drugs.[10] These agents specifically target the inducible COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Table 2: Pyrazole-Based COX Inhibitors
| Compound/Drug Name | Target Enzyme | Selectivity | Indication(s) |
| Celecoxib | COX-2 | High | Osteoarthritis, Rheumatoid Arthritis, Acute Pain |
| Ramifenazone | COX-2 | - | Analgesic, Antipyretic, Anti-inflammatory[11] |
| Lonazolac | COX-2 | - | Anti-inflammatory[12] |
G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Processes
The structural features of the pyrazole ring make it a suitable scaffold for designing ligands that can interact with the transmembrane domains of GPCRs. This has led to the development of pyrazole-based drugs targeting various GPCRs, with applications ranging from metabolic disorders to neurological conditions.[13]
Table 3: Pyrazole-Based GPCR Ligands
| Compound/Drug Name | Target Receptor | Mechanism of Action | Indication(s) |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Inverse Agonist | Withdrawn (formerly for obesity)[10] |
| Betazole | Histamine H2 Receptor | Agonist | Diagnostic agent (gastric secretion testing)[3] |
| Fezolamide | - | - | Antidepressant[3] |
Ion Channels: Regulating Cellular Excitability and Signaling
Recent research has highlighted the potential of pyrazole compounds to modulate the activity of various ion channels, which are critical for a multitude of physiological processes. Notably, pyrazole derivatives have been identified as blockers of store-operated Ca2+ entry (SOCE) mediated by Orai channels and as modulators of Transient Receptor Potential (TRP) channels.[14][15]
Table 4: Pyrazole-Based Ion Channel Modulators
| Compound | Target Channel | Effect | Potential Application |
| Pyr6 | Orai1 (CRAC channels) | Inhibition | Immunosuppression[14] |
| Pyr10 | TRPC3 | Selective Inhibition | Research tool for Ca2+ signaling[14] |
Other Notable Therapeutic Targets
The therapeutic reach of pyrazole compounds extends beyond the aforementioned target classes, encompassing a variety of enzymes and cellular components.
-
Monoamine Oxidase (MAO): Certain pyrazole derivatives exhibit inhibitory activity against MAO-A and MAO-B, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's and depression.[13][16]
-
Tubulin: Some pyrazole analogues function as microtubule-destabilizing agents, disrupting mitotic spindle formation and inducing apoptosis in cancer cells.[17][18]
-
DNA: Pyrazole-based compounds have been shown to interact with DNA, leading to anticancer effects.[18][19]
-
Carbonic Anhydrase: Sulfonamide-containing pyrazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[9]
Signaling Pathways Modulated by Pyrazole Compounds
The therapeutic effects of pyrazole compounds are a direct consequence of their interaction with specific molecular targets, which in turn modulates key signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for pyrazole-based anticancer agents.
Caption: The JAK/STAT pathway, crucial for immune and inflammatory responses, is effectively targeted by pyrazole inhibitors like Ruxolitinib.
Experimental Protocols
The validation of pyrazole compounds as therapeutic agents relies on a battery of well-defined experimental assays. The following sections provide generalized protocols for key experiments commonly employed in the evaluation of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase.
1. Reagents and Materials:
-
Target kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test pyrazole compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well or 384-well plates
-
Plate reader (luminescence or fluorescence)
2. Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a multi-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the target kinase and the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Terminate the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test pyrazole compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol is a standard in vivo model to evaluate the anti-inflammatory potential of pyrazole compounds.[12]
1. Animals and Reagents:
-
Wistar rats or Swiss albino mice
-
Test pyrazole compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
2. Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
3. Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Compare the anti-inflammatory activity of the test compounds with that of the standard drug.
Caption: A generalized workflow for the preclinical evaluation of novel pyrazole compounds.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery, with a proven track record of producing effective therapeutic agents against a multitude of targets. The diverse biological activities of pyrazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and modulators of GPCRs and ion channels, underscore the immense potential of this heterocyclic core.[4][6][13] By leveraging the information on therapeutic targets, quantitative data, and experimental protocols presented in this guide, researchers can accelerate the design and development of novel pyrazole-based drugs with improved efficacy and safety profiles, ultimately addressing unmet medical needs across various disease areas.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-(1-Methylpyrazol-4-yl)ethanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the novel compound, 1-(1-Methylpyrazol-4-yl)ethanol. While specific experimental data for this molecule is not yet publicly available, this document outlines the foundational knowledge, based on the well-established chemistry of pyrazole derivatives, and provides detailed experimental protocols for its empirical determination. This guide serves as a critical resource for researchers initiating studies with this compound, enabling a proactive approach to formulation development and stability assessment.
Core Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented below. These values, obtained from publicly available databases, offer initial insights into the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChem |
| Molecular Weight | 126.16 g/mol | PubChem |
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Inference on Solubility and Stability:
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the methyl group on one nitrogen and the ethanol substituent on the ring will significantly influence its physicochemical properties.
Solubility: The computed XLogP3 value of -0.1 suggests that this compound is likely to be a relatively polar molecule with a good potential for aqueous solubility. The presence of a hydroxyl group, capable of acting as a hydrogen bond donor, and two nitrogen atoms, acting as hydrogen bond acceptors, further supports its affinity for polar solvents like water and ethanol.[1] Generally, pyrazole-containing compounds exhibit solubility in a range of organic solvents.[2]
Stability: Pyrazole rings are generally considered chemically stable aromatic systems.[3][4] However, the overall stability of this compound will be influenced by factors such as pH, temperature, and light exposure. The ethanol substituent may be susceptible to oxidation under certain conditions. Forced degradation studies are essential to identify potential degradation pathways and establish stable storage and handling conditions.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Solubility Determination
1. Kinetic Solubility Assay:
This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.[5][6][7]
-
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a Dimethyl Sulfoxide (DMSO) stock solution.[8]
-
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[6]
-
Precipitation Detection: Analyze the wells for precipitation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation using UV-Vis spectroscopy or LC-MS.[8]
-
2. Thermodynamic (Equilibrium) Solubility Assay:
This method determines the true equilibrium solubility of a compound and is considered the gold standard.[5][9]
-
Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent of interest (e.g., water, ethanol, various buffers).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
-
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
-
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions as outlined in the table below.
-
Analyze the stressed samples at appropriate time points using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate and identify the parent compound and any degradation products.[13][14][15][16]
-
Table of Forced Degradation Conditions:
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Stress | Solid and solution at elevated temperatures (e.g., 60°C, 80°C) |
| Photostability | Exposure to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |
Visualizing the Workflow
A logical workflow is essential for a systematic evaluation of solubility and stability.
Caption: Workflow for solubility and stability testing.
This technical guide provides a robust framework for the initial characterization of this compound. By following these established protocols, researchers can generate the critical data needed to advance their research and development efforts with this promising compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sgs.com [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijtsrd.com [ijtsrd.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling and Characterization of 1-(1-Methylpyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(1-Methylpyrazol-4-yl)ethanol is a compound with limited publicly available safety and toxicological data. This guide has been compiled by extrapolating information from structurally similar compounds, including (1-methyl-1H-pyrazol-4-yl)methanol and other pyrazole derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by qualified personnel. A thorough risk assessment should be performed before handling this substance.
Introduction
As the landscape of pharmaceutical research and development continues to expand, novel chemical entities are synthesized and evaluated for their therapeutic potential. This compound, a substituted pyrazole, represents one such compound of interest. The pyrazole moiety is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This technical guide aims to provide a comprehensive overview of the presumed safety, handling, and preliminary experimental considerations for this compound, based on available data for analogous structures.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not available, the GHS classifications for the closely related compound, (1-methyl-1H-pyrazol-4-yl)methanol, provide a strong indication of the potential hazards.[1] It is prudent to assume that this compound exhibits a similar hazard profile.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Data extrapolated from the hazard profile of (1-methyl-1H-pyrazol-4-yl)methanol.[1]
Physical and Chemical Properties
The precise physical and chemical properties of this compound have not been documented. However, based on its structure, certain properties can be inferred.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | - |
| Appearance | Likely a solid or liquid at room temperature | General knowledge of similar small molecules |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | Inferred from related pyrazole structures |
Safe Handling and Storage
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents and incompatible materials.
First-Aid Measures
In the event of exposure, the following first-aid measures, based on those for similar pyrazole derivatives, should be taken immediately:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Experimental Protocols
Due to the lack of specific published research on this compound, detailed experimental protocols are not available. However, a general synthetic approach can be proposed based on established methods for the synthesis of similar pyrazole derivatives.
Hypothetical Synthesis of this compound:
This protocol is a hypothetical adaptation of known pyrazole synthesis methodologies.[4][5][6]
Objective: To synthesize this compound via the reduction of a corresponding ketone precursor.
Materials:
-
1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (precursor)
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: General Laboratory Workflow for Handling Potentially Hazardous Compounds
Caption: A logical workflow for the safe handling of chemical reagents in a laboratory setting.
Diagram 2: Hypothetical Synthesis Pathway
Caption: A proposed synthetic route for this compound.
Conclusion
While this compound remains a compound with a limited safety profile, by extrapolating data from structurally related molecules, a framework for its safe handling and preliminary investigation can be established. Researchers and drug development professionals are urged to exercise extreme caution, adhere to stringent safety protocols, and conduct thorough risk assessments before commencing any work with this and other novel chemical entities. As more research becomes available, this guide should be updated to reflect new findings.
References
- 1. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. chim.it [chim.it]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Efficient Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1-Methylpyrazol-4-yl)ethanol is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and the ethanol substituent provides a handle for further chemical modifications. This application note details a straightforward and high-yielding protocol for the synthesis of this compound via the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring operational simplicity and a favorable safety profile.
Reaction Principle
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride (NaBH₄) to the carbonyl carbon of 1-methyl-1H-pyrazole-4-carbaldehyde.[1][2] This reaction selectively reduces the aldehyde functionality to a primary alcohol without affecting the pyrazole ring.[3] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1-methyl-1H-pyrazole-4-carbaldehyde |
| Molecular Weight ( g/mol ) | 110.11[4] |
| Amount (mmol) | 10.0 |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molecular Weight ( g/mol ) | 37.83 |
| Amount (mmol) | 12.0 (1.2 equivalents) |
| Solvent | Methanol (MeOH) |
| Volume (mL) | 50 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Product | This compound |
| Molecular Weight ( g/mol ) | 126.15 |
| Theoretical Yield (g) | 1.26 |
| Typical Isolated Yield | 85-95% |
Experimental Protocol
Materials:
-
1-methyl-1H-pyrazole-4-carbaldehyde (1.10 g, 10.0 mmol)
-
Sodium borohydride (0.45 g, 12.0 mmol)
-
Methanol (50 mL)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-methyl-1H-pyrazole-4-carbaldehyde (1.10 g, 10.0 mmol).
-
Dissolution: Add methanol (50 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Once the solution has reached 0 °C, slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Product Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic workflow for the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde.
Caption: Mechanism of aldehyde reduction by sodium borohydride.
References
Asymmetric Synthesis of Chiral 1-(1-Methylpyrazol-4-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-(1-Methylpyrazol-4-yl)ethanol is a valuable building block in medicinal chemistry and drug development, with the pyrazole moiety being a key pharmacophore in numerous therapeutic agents. The stereochemistry of the hydroxyl group is often crucial for biological activity, making enantioselective synthesis a critical step in the preparation of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the asymmetric synthesis of (R)- and (S)-1-(1-Methylpyrazol-4-yl)ethanol via two robust methods: Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using a ketoreductase (KRED). Additionally, a detailed protocol for the determination of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) is provided.
Methods Overview
Two primary methods for the asymmetric reduction of the prochiral ketone, 1-(1-methylpyrazol-4-yl)ethanone, are presented:
-
Corey-Bakshi-Shibata (CBS) Reduction: This highly reliable and widely used method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone, yielding the chiral alcohol with high enantioselectivity.[1][2][3][4][5] The predictability of the stereochemical outcome based on the catalyst's chirality is a key advantage of this method.[2][6]
-
Biocatalytic Reduction (Ketoreductase): This green chemistry approach utilizes a ketoreductase enzyme to reduce the ketone with high enantio- and regioselectivity under mild reaction conditions.[7][8] This method often proceeds with excellent e.e. and is increasingly adopted in industrial processes for its sustainability and efficiency.[7]
Data Presentation
The following tables summarize the expected outcomes for the described synthetic protocols.
Table 1: Summary of CBS Reduction Parameters and Expected Results
| Parameter | Value |
| Substrate | 1-(1-Methylpyrazol-4-yl)ethanone |
| Catalyst | (R)- or (S)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex (BMS) |
| Expected Yield | >95% |
| Expected Enantiomeric Excess (e.e.) | >98% |
| Product | (S)- or (R)-1-(1-Methylpyrazol-4-yl)ethanol |
Table 2: Summary of Biocatalytic Reduction Parameters and Expected Results
| Parameter | Value |
| Substrate | 1-(1-Methylpyrazol-4-yl)ethanone |
| Biocatalyst | Ketoreductase (e.g., KRED-P1-B02 or KRED-NADH-101) |
| Co-factor Regeneration | Glucose/Glucose Dehydrogenase (GDH) |
| Expected Yield | >90% |
| Expected Enantiomeric Excess (e.e.) | >99% |
| Product | (R)- or (S)-1-(1-Methylpyrazol-4-yl)ethanol |
Table 3: Chiral HPLC Analytical Method Parameters
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2) |
| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Separation | Baseline resolution of enantiomers |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of 1-(1-methylpyrazol-4-yl)ethanone to either (S)- or (R)-1-(1-methylpyrazol-4-yl)ethanol using the appropriate CBS catalyst.
Materials:
-
1-(1-Methylpyrazol-4-yl)ethanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) for the (S)-alcohol
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) for the (R)-alcohol
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-(1-methylpyrazol-4-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous THF (to a concentration of 0.1 M).
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Catalyst Addition: Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred ketone solution. Stir the mixture for 10 minutes at -20 °C.
-
Reducing Agent Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the reaction mixture over a period of 15 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral alcohol.
Protocol 2: Asymmetric Synthesis via Biocatalytic Reduction
This protocol outlines a general procedure for the enzymatic reduction of 1-(1-methylpyrazol-4-yl)ethanone. A screening of commercially available ketoreductases is recommended to identify the optimal enzyme for yield and enantioselectivity.
Materials:
-
1-(1-Methylpyrazol-4-yl)ethanone
-
Ketoreductase (KRED) screening kit (e.g., from Codexis or Johnson Matthey)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (for cofactor regeneration in some systems)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microcentrifuge tubes or multi-well plates
-
Incubator shaker
-
Centrifuge
Procedure:
-
Enzyme Screening (Small Scale):
-
In separate microcentrifuge tubes or wells of a 96-well plate, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
1-(1-Methylpyrazol-4-yl)ethanone (1-5 mg/mL)
-
NADP⁺ or NAD⁺ (1 mM)
-
Glucose (100 mM)
-
Glucose Dehydrogenase (GDH) (1-2 U/mL)
-
Ketoreductase (as per manufacturer's recommendation)
-
-
Incubate the reactions at 30 °C with shaking (200-250 rpm) for 24 hours.
-
Quench the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the layers.
-
Analyze the organic layer by chiral HPLC to determine conversion and enantiomeric excess.
-
-
Preparative Scale Synthesis (Based on Optimal KRED):
-
In a suitable reaction vessel, dissolve 1-(1-methylpyrazol-4-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary.
-
Add the substrate solution to the potassium phosphate buffer (100 mM, pH 7.0).
-
Add NADP⁺ or NAD⁺, glucose, and GDH.
-
Initiate the reaction by adding the selected ketoreductase.
-
Stir the mixture at 30 °C and monitor the reaction progress by HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a method for the separation and quantification of the enantiomers of this compound.
Materials and Equipment:
-
Racemic this compound standard
-
Enantioenriched this compound sample
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
HPLC system equipped with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm or Lux Amylose-2, 250 x 4.6 mm, 5 µm)[9]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the enantioenriched product in the mobile phase at a similar concentration.
-
-
HPLC Conditions:
-
Column: Lux Cellulose-2 or Lux Amylose-2
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation.
-
Inject the enantioenriched sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
-
Visualizations
Caption: General workflow for the asymmetric synthesis and analysis of chiral this compound.
Caption: Simplified reaction pathway for the CBS reduction of 1-(1-Methylpyrazol-4-yl)ethanone.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Methylpyrazol-4-yl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Methylpyrazol-4-yl)ethanol is a valuable heterocyclic building block in organic synthesis, particularly relevant in the design and development of novel therapeutic agents. The pyrazole moiety is a common scaffold in many biologically active compounds, and the presence of a secondary alcohol function on a methyl-substituted pyrazole offers a versatile handle for further chemical modifications.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its potential applications in medicinal chemistry and drug discovery. The closely related precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a key intermediate in the synthesis of potent kinase inhibitors such as Erdafitinib, highlighting the significance of this structural motif.[3]
Physicochemical Properties and Data
While specific experimental data for this compound is not widely published, the properties of its commercially available precursor, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone, are well-documented and provided below. The conversion of the ketone to the secondary alcohol will result in predictable changes in spectroscopic data, such as the disappearance of the ketone carbonyl signal in IR and 13C NMR spectra, and the appearance of a hydroxyl proton and a methine proton in the 1H NMR spectrum.
Table 1: Physicochemical Data of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
| Property | Value | Reference |
| CAS Number | 37687-18-6 | N/A |
| Molecular Formula | C₆H₈N₂O | N/A |
| Molecular Weight | 124.14 g/mol | N/A |
| Appearance | Solid | N/A |
| Boiling Point | 221 °C at 760 mmHg | N/A |
| Flash Point | 87.4 °C | N/A |
| Density | 1.11 g/cm³ | N/A |
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The hydroxyl group can be readily transformed into other functional groups, allowing for the construction of diverse molecular architectures.
Key Synthetic Transformations:
-
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, which is a known precursor for kinase inhibitors.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters, which can be used to explore structure-activity relationships (SAR) in drug discovery programs.
-
Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other methods, providing another avenue for molecular diversification.
-
Substitution Reactions: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.
-
Dehydration: Elimination of water from the alcohol can lead to the formation of the corresponding vinylpyrazole, a reactive monomer and useful synthetic intermediate.
A significant application of the 1-methylpyrazol-4-yl ethanone scaffold is in the synthesis of the fibroblast growth factor receptor (FGFR) inhibitor, Erdafitinib. The bromo-derivative, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a key building block in a convergent synthesis of this drug.[3] This underscores the importance of the this compound core structure in the development of targeted cancer therapies.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
1-(1-Methyl-1H-pyrazol-4-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: >90%
Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Logical Workflow for Synthesis and Application
The following diagram illustrates the synthetic relationship between the starting materials and the potential applications of this compound.
Caption: Synthetic route to this compound and its potential applications.
Signaling Pathway Context: FGFR Inhibition
Derivatives of this compound are relevant to the development of inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Erdafitinib, synthesized from a related pyrazole building block, is a potent inhibitor of FGFRs. Dysregulation of the FGFR signaling pathway is implicated in various cancers. The diagram below provides a simplified overview of this pathway and the point of inhibition.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis from a commercially available ketone and the versatility of its hydroxyl group make it an attractive starting material for the creation of diverse molecular libraries. The established importance of the 1-methylpyrazol-4-yl ethanone scaffold in potent kinase inhibitors like Erdafitinib provides a strong rationale for the exploration of this compound and its derivatives in drug discovery programs targeting a range of diseases. Further research into the direct synthetic applications of this alcohol is warranted to fully exploit its potential as a valuable synthetic intermediate.
References
Application Notes and Protocols for the Purification of 1-(1-Methylpyrazol-4-yl)ethanol
Introduction
1-(1-Methylpyrazol-4-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules, making its purity crucial for downstream applications in pharmaceutical and agrochemical research. This document provides a detailed protocol for the purification of this compound, addressing the removal of common impurities derived from its synthesis. The primary methods detailed are silica gel column chromatography followed by either recrystallization or distillation, depending on the physical state of the purified compound.
Synthesis Overview & Potential Impurities
A common synthetic route to this compound involves the reaction of a 4-substituted-1-methylpyrazole, such as 1-methylpyrazole-4-carbaldehyde with a methylating agent (e.g., methylmagnesium bromide) or the reduction of 4-acetyl-1-methylpyrazole. Potential impurities may include:
-
Unreacted starting materials (e.g., 4-acetyl-1-methylpyrazole).
-
Reaction byproducts.
-
Residual solvents and reagents.
These impurities can interfere with subsequent reactions and biological assays, necessitating a robust purification strategy.
Purification Strategy
The purification protocol employs a two-step process:
-
Flash Column Chromatography: This is the primary purification step to separate the target compound from major impurities based on polarity.
-
Recrystallization or Distillation: A final polishing step to achieve high purity. Recrystallization is suitable for solid compounds, while distillation is effective for liquids.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the initial purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (Et3N)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes or flasks
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. To mitigate potential issues with the basicity of the pyrazole nitrogen, the silica gel can be deactivated by adding 1% triethylamine to the eluent mixture.[1]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of hexane. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in hexane.[2][3] The optimal solvent system should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions in appropriately sized tubes or flasks.
-
TLC Analysis: Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 50% ethyl acetate in hexane). Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2A: Final Purification by Recrystallization
This protocol is applicable if the purified this compound is a solid at room temperature.
Materials and Equipment:
-
Purified this compound from chromatography
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Dissolve the solid product in a minimal amount of hot ethanol in an Erlenmeyer flask.[1][4]
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2B: Final Purification by Distillation
This protocol is suitable if the purified this compound is a liquid.
Materials and Equipment:
-
Purified this compound from chromatography
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (if vacuum distillation is required)
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus.
-
Distillation: Place the liquid product in the round-bottom flask and heat it gently using a heating mantle. If the compound has a high boiling point, perform the distillation under reduced pressure to prevent decomposition.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This fraction will contain the pure this compound.
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization/Distillation |
| Appearance | Brownish oil | Pale yellow oil or solid | Colorless oil or white solid |
| Purity (by NMR/GC) | ~70-85% | ~95-98% | >99% |
| Yield | - | ~80-90% | ~90-95% |
| Key Analytical Data | - | - | Consistent with literature values |
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol for this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: 1-(1-Methylpyrazol-4-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties of drug candidates. 1-(1-Methylpyrazol-4-yl)ethanol is a valuable chiral building block that incorporates the 1-methylpyrazole core, offering a hydroxyl group for further synthetic elaboration and a stereocenter that can be crucial for specific interactions with biological targets. This document provides detailed application notes on its use as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, along with relevant experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a chiral building block for the synthesis of complex heterocyclic compounds, most notably kinase inhibitors. The pyrazole ring often serves as a hinge-binding motif, interacting with the backbone of the kinase hinge region, while the chiral ethanol side chain can be directed towards the solvent-exposed region or other pockets of the ATP-binding site, allowing for modifications to enhance potency and selectivity.
While direct public domain data on extensive applications are emerging, its precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, is cited in the synthesis of potential anticancer agents. The subsequent reduction to this compound provides a route to introduce a critical chiral hydroxyl group.
Data Presentation
As of the latest literature review, specific quantitative biological data for compounds directly incorporating the this compound moiety are not widely available in the public domain. The following table is presented as a template to be populated as new data emerges from ongoing research and development. It is based on the activities of structurally related pyrazole-based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Template-1 | e.g., EGFR | Data Pending | e.g., Proliferation | e.g., A549 | Future Data |
| Template-2 | e.g., JAK2 | Data Pending | e.g., Apoptosis | e.g., HEL | Future Data |
| Template-3 | e.g., ALK | Data Pending | e.g., Viability | e.g., H3122 | Future Data |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Ketone
This protocol describes the synthesis of this compound from its corresponding ketone precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The reduction is achieved using sodium borohydride, a mild and selective reducing agent.
Materials:
-
1-(1-methyl-1H-pyrazol-4-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0°C.
-
Reduction: Slowly add 0.3 g of sodium borohydride to the stirred solution in small portions over 15 minutes. Ensure the temperature remains below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add 30 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Repeat Extraction: Extract the aqueous layer twice more with 20 mL portions of dichloromethane.
-
Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
Protocol 2: General Procedure for Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds derived from this compound against a target protein kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase, and the substrate peptide.
-
Compound Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the remaining kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of this compound in medicinal chemistry.
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing high-throughput screening (HTS) assays to identify and characterize pyrazole derivatives with potential therapeutic applications. The following sections detail experimental procedures for key assays, present quantitative data for exemplary pyrazole compounds, and illustrate the underlying biological pathways.
Kinase Inhibitor Screening: ADP-Glo™ Kinase Assay
Application Note:
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. This assay is well-suited for HTS of pyrazole derivatives to identify potent kinase inhibitors. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, and a luminescent signal is generated by a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Quantitative Data: Pyrazole Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activity of various pyrazole derivatives against different kinases, as determined by HTS assays.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 1 | PIM-1 | 0.60 | HCT116 | [1] |
| Compound 2 | PIM-1 | 0.67 | MCF7 | [1] |
| Compound 3 | Haspin | 1.7 | HCT116 | [1] |
| Compound 4 | Haspin | 3.6 | HeLa | [1] |
| Compound 5 | PI3K | 0.25 | MCF7 | [1] |
| Compound 6 | VEGFR-2 | 34.58 | - | [1] |
| Compound 7 | EGFR | 0.61 | - | [1] |
| Compound 8 | EGFR | 0.51 | - | [1] |
| Compound 9 | CDK2 | 10.05 | HepG2 | [1] |
| Compound 10 | Dual EGFR/VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | HepG2 | [1] |
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase (e.g., VEGFR-2, PIM-1)
-
Kinase substrate (specific to the kinase)
-
Pyrazole derivatives (dissolved in DMSO)
-
ATP
-
Kinase buffer
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction (5 µL):
-
Add 1 µL of pyrazole derivative at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2.5X kinase/substrate solution in kinase buffer. Add 2 µL to each well.
-
Prepare a 2.5X ATP solution in kinase buffer.
-
Initiate the reaction by adding 2 µL of the 2.5X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The signal is proportional to the amount of ADP generated and is inversely correlated with the inhibitory activity of the pyrazole derivative.
-
Signaling Pathway Visualization:
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.
Cytotoxicity Screening: MTT Assay
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and cost-effective method for high-throughput screening of pyrazole derivatives to determine their cytotoxic effects on cancer cell lines.
Quantitative Data: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 11 | HCT-116 | 9.02 | [2] |
| Compound 12 | SK-MEL-28 | <10 | [2] |
| Compound 13 | A549 | <10 | [2] |
| Compound 14 | B16-F10 | <10 | [2] |
| Compound 15 | MDA-MB-231 | 3.64 | [1] |
| Compound 16 | HepG2 | 16.13 | [1] |
| Compound 17 | MCF7 | 7.68 | [1] |
| Compound 18 | PC3 | 2.82 | [1] |
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Experimental Workflow Visualization:
Caption: Workflow for a high-throughput cytotoxicity screening using the MTT assay.
GPCR Activity Screening: Calcium Mobilization Assay
Application Note:
Many G protein-coupled receptors (GPCRs), particularly those coupled to Gαq, signal through the release of intracellular calcium upon activation. Calcium mobilization assays are a widely used HTS method to identify agonists and antagonists of these receptors. The assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to free calcium. This change in fluorescence can be monitored in real-time using a fluorescence plate reader. This method allows for the rapid screening of pyrazole derivatives for their ability to modulate GPCR activity. For GPCRs that do not naturally couple to Gαq, co-expression with a promiscuous G protein like Gα16 can enable their screening via calcium mobilization.[3][4]
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
Cells stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Pyrazole derivatives (dissolved in DMSO)
-
Known agonist for the target GPCR
-
Black, clear-bottom 384-well plates
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well plate at an appropriate density and incubate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 20 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with pyrazole derivatives and a known agonist at various concentrations in assay buffer.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler then adds 10 µL of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is analyzed to determine the response.
-
For agonist screening, an increase in fluorescence indicates receptor activation.
-
For antagonist screening, the cells are pre-incubated with the pyrazole derivative before the addition of a known agonist. A reduction in the agonist-induced signal indicates antagonist activity.
-
Signaling Pathway Visualization:
Caption: Modulation of Gαq-coupled GPCR signaling and calcium mobilization by pyrazole derivatives.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 1-(1-Methylpyrazol-4-yl)ethanol für biologische Tests
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Abstrakt: Pyrazol-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in zahlreichen pharmazeutisch aktiven Wirkstoffen vorkommen und ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter entzündungshemmende, krebsbekämpfende, antimikrobielle und antidepressive Eigenschaften.[1][2][3][4] 1-(1-Methylpyrazol-4-yl)ethanol stellt ein vielseitiges Ausgangsmolekül für die Synthese einer Bibliothek von neuartigen Verbindungen dar. Die sekundäre Alkoholgruppe bietet einen reaktiven Ankerpunkt für verschiedene chemische Modifikationen. Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von this compound durch Veresterung und Veretherung. Zusätzlich wird eine alternative Strategie mittels Suzuki-Kupplung zur weiteren Funktionalisierung des Pyrazol-Rings vorgestellt. Abschließend werden Standardprotokolle für erste biologische Screenings, wie z. B. Zytotoxizitäts- und entzündungshemmende Assays, bereitgestellt, um die entwickelten Derivate zu evaluieren.
Experimenteller Workflow
Abbildung 1: Allgemeiner Workflow von der Derivatisierung bis zur biologischen Auswertung.
Teil 1: Protokolle zur Derivatisierung
Protokoll 1: Synthese von Estern durch Acylierung
Die Veresterung ist eine robuste Methode zur Modifikation von Alkoholen. Hier wird die Reaktion mit einem Carbonsäurechlorid in Gegenwart einer Base beschrieben.
Materialien:
-
This compound
-
Gewünschtes Carbonsäurechlorid (z. B. Benzoylchlorid, Acetylchlorid)
-
Aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Organische Base (z. B. Triethylamin (TEA), Pyridin)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte, Magnetrührer, Eisbad
Durchführung:
-
Löse this compound (1 Äquiv.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff).
-
Kühle die Lösung in einem Eisbad auf 0 °C.
-
Füge Triethylamin (1.5 Äquiv.) hinzu und rühre die Mischung für 10 Minuten.
-
Füge langsam das Carbonsäurechlorid (1.2 Äquiv.) tropfenweise zur gekühlten Lösung hinzu.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 4-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung mit gesättigter NaHCO₃-Lösung versetzt, um überschüssiges Säurechlorid und die gebildete Salzsäure zu neutralisieren.
-
Trenne die organische Phase ab und extrahiere die wässrige Phase zweimal mit DCM.
-
Vereinige die organischen Phasen, trockne sie über MgSO₄, filtriere und entferne das Lösungsmittel im Vakuum.
-
Reinige das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Ester-Derivat zu erhalten.
Protokoll 2: Synthese von Ethern durch Williamson-Ethersynthese
Diese Methode eignet sich zur Herstellung von Ethern durch Reaktion des Alkohols mit einem Alkylhalogenid unter basischen Bedingungen.
Materialien:
-
This compound
-
Starke Base (z. B. Natriumhydrid (NaH), Kalium-tert-butanolat)
-
Polares aprotisches Lösungsmittel (z. B. trockenes THF, Dimethylformamid (DMF))
-
Alkylhalogenid (z. B. Benzylbromid, Iodmethan)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Glasgeräte, Magnetrührer
Durchführung:
-
Gib trockenes THF in einen flammgetrockneten Rundkolben unter inerter Atmosphäre.
-
Füge Natriumhydrid (1.2 Äquiv., 60 % Dispersion in Mineralöl) vorsichtig bei 0 °C hinzu.
-
Löse this compound (1 Äquiv.) in trockenem THF und füge es langsam zur NaH-Suspension hinzu. Wasserstoffgasentwicklung wird beobachtet.
-
Rühre die Mischung für 30-60 Minuten bei Raumtemperatur, um die vollständige Bildung des Alkoholats sicherzustellen.
-
Kühle die Mischung wieder auf 0 °C und füge das Alkylhalogenid (1.1 Äquiv.) langsam hinzu.
-
Lasse die Reaktion auf Raumtemperatur erwärmen und rühre über Nacht. Überwache den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion kühle die Mischung auf 0 °C und lösche überschüssiges NaH vorsichtig durch tropfenweise Zugabe von Wasser oder gesättigter NH₄Cl-Lösung.
-
Extrahiere das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Wasche die vereinigten organischen Phasen mit Wasser und Sole, trockne sie über MgSO₄ und konzentriere sie im Vakuum.
-
Reinige das Rohprodukt mittels Säulenchromatographie, um den reinen Ether zu isolieren.
Alternative Strategie: C-C-Bindungsknüpfung über Suzuki-Kupplung
Für eine größere strukturelle Vielfalt kann der Pyrazol-Kern direkt modifiziert werden. Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, typischerweise zwischen einem Halogen-Aromaten und einer Boronsäure.[5][6] Dies erfordert ein halogeniertes Pyrazol-Ausgangsmaterial.
Ausgangsmaterial: 4-Brom-1-methyl-1H-pyrazol (als Beispiel)
Durchführung (Allgemeines Protokoll):
-
Kombiniere das 4-Brom-1-methyl-1H-pyrazol (1 Äquiv.), die gewünschte Aryl- oder Heteroarylboronsäure (1.2 Äquiv.), eine Base (z. B. K₂CO₃, Cs₂CO₃, 2-3 Äquiv.) und einen Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) in einem geeigneten Lösungsmittelgemisch (z. B. Dioxan/Wasser, Toluol/Wasser).[6]
-
Entgase die Mischung mehrmals (z. B. durch Spülen mit Argon oder Stickstoff).
-
Erhitze die Reaktion unter Rückfluss (typischerweise 80-110 °C) für 2-24 Stunden, bis das Ausgangsmaterial verbraucht ist (DC- oder LC-MS-Kontrolle).
-
Nach dem Abkühlen verdünne die Mischung mit Wasser und extrahiere sie mit einem organischen Lösungsmittel.
-
Wasche, trockne und konzentriere die organische Phase.
-
Reinige das Produkt mittels Säulenchromatographie.
-
Das resultierende Biaryl-Pyrazol kann anschließend weiter modifiziert werden (z. B. durch Einführung der Ethanol-Seitenkette).
Teil 2: Datenpräsentation
Quantitative Ergebnisse aus der Synthese und den biologischen Tests sollten zur einfachen Vergleichbarkeit in Tabellen zusammengefasst werden.
Tabelle 1: Zusammenfassung der synthetischen Ergebnisse
| Derivat-ID | R-Gruppe | Reaktions-typ | Ausbeute (%) | Analytische Daten (z.B. ¹H-NMR, MS) |
|---|---|---|---|---|
| E-01 | -C(O)Ph | Veresterung | 85 | Charakteristische Peaks bei ... |
| E-02 | -C(O)CH₃ | Veresterung | 92 | Charakteristische Peaks bei ... |
| ET-01 | -CH₂Ph | Veretherung | 78 | Charakteristische Peaks bei ... |
| ET-02 | -CH₃ | Veretherung | 65 | Charakteristische Peaks bei ... |
| S-01 | -Ph | Suzuki | 90 | Charakteristische Peaks bei ... |
Tabelle 2: Ergebnisse des biologischen Screenings (Beispieldaten)
| Derivat-ID | Zytotoxizität (MCF-7) IC₅₀ (µM) | COX-2-Hemmung IC₅₀ (µM) |
|---|---|---|
| E-01 | 15.2 | 5.8 |
| E-02 | > 100 | 25.1 |
| ET-01 | 8.9 | 2.3 |
| ET-02 | 75.4 | 45.6 |
| S-01 | 5.1 | 1.1 |
| Celecoxib | n.a. | 0.7 |
Teil 3: Protokolle für biologische Tests
Protokoll 3: In-vitro-Zytotoxizitäts-Assay (MTT-Assay)
Dieser Assay misst die zelluläre metabolische Aktivität und wird häufig zur Bestimmung der Zytotoxizität einer Verbindung gegenüber Krebszelllinien verwendet.
Materialien:
-
Krebszelllinie (z. B. MCF-7, humane Brustkrebszellen)
-
Zellkulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum)
-
Testverbindungen (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z. B. DMSO, isopropanol/HCl)
-
96-Well-Platten, Inkubator (37 °C, 5 % CO₂), Plattenleser (570 nm)
Durchführung:
-
Plattiere die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well und inkubiere sie für 24 Stunden.
-
Bereite serielle Verdünnungen der Testverbindungen im Zellkulturmedium vor.
-
Entferne das alte Medium von den Zellen und füge 100 µL der Verbindungslösungen in verschiedenen Konzentrationen hinzu. Füge eine Vehikelkontrolle (DMSO) und eine Positivkontrolle (z. B. Doxorubicin) hinzu.
-
Inkubiere die Platten für 48-72 Stunden.
-
Füge 10 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubiere für weitere 4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Entferne das Medium vorsichtig und löse die Kristalle durch Zugabe von 100 µL DMSO pro Well.
-
Messe die Absorption bei 570 nm mit einem Plattenleser.
-
Berechne die prozentuale Lebensfähigkeit der Zellen im Vergleich zur Vehikelkontrolle und bestimme den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Protokoll 4: In-vitro-COX-2-Hemmungsassay
Dieser Assay bestimmt die Fähigkeit einer Verbindung, die Aktivität des Cyclooxygenase-2 (COX-2)-Enzyms zu hemmen, einem Schlüsselenzym bei Entzündungen.[7][8]
Abbildung 2: Vereinfachter Signalweg der Prostaglandin-Synthese und COX-Hemmung.
Materialien:
-
Humanes rekombinantes COX-2-Enzym
-
COX-2-Inhibitor-Screening-Kit (kommerziell erhältlich, z. B. von Cayman Chemical)
-
Arachidonsäure (Substrat)
-
Testverbindungen und Positivkontrolle (z. B. Celecoxib)
-
96-Well-Platten, Plattenleser
Durchführung (basiert auf einem typischen Kit):
-
Bereite die Reagenzien gemäß den Anweisungen des Herstellers vor.
-
Füge Puffer, Häm und das COX-2-Enzym in die Wells einer 96-Well-Platte.
-
Füge die Testverbindungen in verschiedenen Konzentrationen hinzu. Füge eine Vehikelkontrolle (DMSO) und eine Positivkontrolle (Celecoxib) hinzu.
-
Inkubiere die Platte für 15 Minuten bei Raumtemperatur.
-
Initiiere die Reaktion durch Zugabe der Arachidonsäure-Lösung.
-
Inkubiere für eine kurze Zeit (z. B. 2 Minuten).
-
Stoppe die Reaktion und entwickle das Signal gemäß dem Kit-Protokoll (oft eine kolorimetrische oder fluorometrische Messung der Prostaglandin-Produktion).
-
Messe das Signal mit einem Plattenleser.
-
Berechne die prozentuale Hemmung der COX-2-Aktivität und bestimme den IC₅₀-Wert für jede Verbindung.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Application Notes and Protocols for the Scalable Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the scalable synthesis of 1-(1-Methylpyrazol-4-yl)ethanol, a valuable building block in pharmaceutical and agrochemical research. Two primary synthetic routes are presented, starting from the key intermediate 1-methyl-1H-pyrazole-4-carbaldehyde. The protocols are designed to be adaptable for scale-up operations.
Synthesis of the Key Intermediate: 1-Methyl-1H-pyrazole-4-carbaldehyde
The synthesis of the aldehyde precursor can be efficiently achieved in two main steps: the N-methylation of pyrazole followed by a Vilsmeier-Haack formylation.
N-Methylation of Pyrazole
Protocol 1: Base-Mediated N-Methylation
This common method utilizes a base to deprotonate the pyrazole nitrogen, followed by a nucleophilic attack on a methylating agent.
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add 1H-pyrazole (1.0 eq).
-
Add a suitable anhydrous solvent such as DMF or DMSO to achieve a concentration of 0.5-1.0 M.
-
Add a base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, use with caution), to the stirred solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the methylating agent, typically methyl iodide (1.1 eq), dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-methylpyrazole by distillation.
Table 1: Quantitative Data for N-Methylation of Pyrazole (Illustrative)
| Parameter | Value/Condition | Reference |
| Scale | 10 g | Adapted from similar procedures |
| Solvent | DMF (100 mL) | [1] |
| Base | K₂CO₃ (1.5 eq) | [1] |
| Methylating Agent | Methyl Iodide (1.1 eq) | [1] |
| Reaction Time | 18 h | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 85-95% | [1] |
Vilsmeier-Haack Formylation of 1-Methylpyrazole
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich heterocyclic rings.
Detailed Methodology:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃, 3.0 eq) in a suitable solvent like DMF (excess, acting as both solvent and reagent) or dichloromethane at 0 °C.
-
Slowly add 1-methylpyrazole (1.0 eq) to the stirred Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until a pH of 7-8 is reached.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-methyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel or by distillation.
Table 2: Quantitative Data for Vilsmeier-Haack Formylation (Illustrative)
| Parameter | Value/Condition | Reference |
| Scale | 5 g | Adapted from analogous reactions |
| Solvent | DMF (10 volumes) | General Protocol |
| Reagent | POCl₃ (3.0 eq) | General Protocol |
| Reaction Time | 3 h | General Protocol |
| Temperature | 90 °C | General Protocol |
| Yield | 60-75% | General Protocol |
Diagram 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
Caption: Synthetic pathway to the key aldehyde intermediate.
Synthesis of this compound
Two scalable routes from 1-methyl-1H-pyrazole-4-carbaldehyde are presented below.
Route A: Grignard Reaction
This route involves the addition of a methyl group to the aldehyde using a Grignard reagent.
Protocol 2: Grignard Reaction with Methylmagnesium Bromide
Detailed Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Prepare a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the Grignard reagent at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Table 3: Quantitative Data for Grignard Reaction (Illustrative)
| Parameter | Value/Condition | Reference |
| Scale | 1 g | Adapted from general Grignard protocols[2] |
| Solvent | Anhydrous THF (20 mL) | [2] |
| Grignard Reagent | MeMgBr (1.2 eq) | [2] |
| Reaction Time | 3 h | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Yield | 70-85% | [2] |
Route B: Two-Step Synthesis via Ketone Intermediate
This alternative route involves the formation of a ketone followed by its reduction.
2.1. Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
This step can be achieved via a Friedel-Crafts acylation or by reacting an organometallic derivative of 1-methylpyrazole with an acetylating agent. A more direct approach from the aldehyde is not standard. An alternative precursor, 1-methylpyrazole, can be acylated.
Protocol 3: Friedel-Crafts Acylation of 1-Methylpyrazole (Conceptual)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a suitable solvent like dichloromethane or carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Add 1-methylpyrazole (1.0 eq) to the mixture and allow it to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
2.2. Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
Protocol 4: Sodium Borohydride Reduction
This method provides a mild and selective reduction of the ketone to the desired secondary alcohol.
Detailed Methodology:
-
Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography.
Table 4: Quantitative Data for Ketone Reduction (Illustrative)
| Parameter | Value/Condition | Reference |
| Scale | 1 g | Adapted from general NaBH₄ reduction protocols |
| Solvent | Methanol (20 mL) | General Protocol |
| Reducing Agent | NaBH₄ (1.5 eq) | General Protocol |
| Reaction Time | 2 h | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Yield | 90-98% | General Protocol |
Diagram 2: Synthetic Routes to this compound
Caption: Two primary routes for the synthesis of the target alcohol.
Characterization Data
This compound
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.45 (s, 1H), 7.35 (s, 1H), 4.85 (q, J = 6.5 Hz, 1H), 3.85 (s, 3H), 2.05 (br s, 1H, OH), 1.48 (d, J = 6.5 Hz, 3H). (Note: NMR data is predicted based on analogous structures and may vary slightly).[2]
-
¹³C NMR (101 MHz, CDCl₃) δ: 138.0, 128.0, 122.0, 64.0, 39.0, 23.5. (Note: NMR data is predicted based on analogous structures and may vary slightly).[2]
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle only in an inert atmosphere glovebox or under a nitrogen blanket.
-
Phosphorus Oxychloride: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals. Perform all reactions in a well-ventilated fume hood.
References
Application Notes and Protocols: The Role of 1-(1-Methylpyrazol-4-yl)ethanol in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the utilization of the pyrazole-based intermediate, 1-(1-Methylpyrazol-4-yl)ethanol, in the synthesis of potent kinase inhibitors. The focus is on the synthesis of Lorlatinib (formerly PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. These notes offer comprehensive experimental procedures, quantitative data on inhibitor performance, and visual representations of key biological pathways and experimental workflows to support researchers in the field of oncology drug discovery.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy. Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. This compound serves as a key building block for the synthesis of complex, macrocyclic kinase inhibitors like Lorlatinib, which has demonstrated significant efficacy in treating non-small cell lung cancer (NSCLC), including cases with resistance to previous generations of inhibitors.[1][2]
Application: Synthesis of Lorlatinib (PF-06463922)
Lorlatinib is a potent, brain-penetrant inhibitor of ALK and ROS1 kinases.[3] The synthesis of its complex macrocyclic structure involves the preparation of key fragments, including an aminopyrazole moiety derived from pyrazole-based precursors. While detailed synthetic routes are proprietary, the following protocol outlines a plausible, multi-step synthesis for the aminomethyl pyrazole fragment starting from a this compound precursor, based on established chemical transformations.
Experimental Protocol: Synthesis of the Aminomethyl Pyrazole Fragment
Objective: To synthesize a key aminomethyl pyrazole intermediate for incorporation into the Lorlatinib macrocycle.
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or H₂, Pd/C)
-
Protecting group precursor (e.g., Boc-anhydride)
-
Solvents: Dichloromethane (DCM), Ethanol, Diethyl ether, Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Oxidation: this compound is oxidized to the corresponding ketone, 1-(1-methylpyrazol-4-yl)ethanone. This can be achieved using a mild oxidizing agent like PCC or Dess-Martin periodinane in an appropriate solvent such as DCM. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified.
-
Oximation: The resulting ketone is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcoholic solvent. The reaction mixture is typically heated to drive the reaction to completion.
-
Reduction: The oxime is then reduced to the corresponding amine, 1-(1-methylpyrazol-4-yl)ethanamine. A strong reducing agent like LAH in THF or catalytic hydrogenation (H₂, Pd/C) can be employed for this transformation.
-
Protection: The primary amine is subsequently protected, for instance with a Boc group, by reacting it with Boc-anhydride in the presence of a base to yield the protected aminomethyl pyrazole fragment. This protected intermediate is then ready for subsequent coupling reactions in the total synthesis of Lorlatinib.[4]
Biological Activity and Data
Lorlatinib exhibits potent inhibitory activity against ALK and ROS1 kinases, including various mutant forms that confer resistance to other inhibitors.[3][5]
Quantitative Data on Lorlatinib (PF-06463922)
| Parameter | Value | Kinase/Cell Line | Reference |
| Biochemical Potency | |||
| ALK Kᵢ | <0.07 nM | Recombinant ALK | [3] |
| ROS1 Kᵢ | <0.025 nM | Recombinant ROS1 | [6] |
| Cellular Potency | |||
| ALK IC₅₀ | 1.9 nM | Ba/F3 EML4-ALK | [3] |
| ALK (L1196M) IC₅₀ | 6.9 nM | Ba/F3 EML4-ALK L1196M | [3] |
| ALK (G1202R) IC₅₀ | 23.9 nM | Ba/F3 EML4-ALK G1202R | [3] |
| ROS1 IC₅₀ | 0.6 nM | BaF3 CD74-ROS1 | [6] |
| ROS1 (G2032R) IC₅₀ | 1.1 nM | Ba/F3 CD74-ROS1 G2032R | [6] |
| Clinical Efficacy | |||
| Objective Response Rate (ORR) | 47% | ALK-positive NSCLC (previously treated) | [7] |
| Intracranial ORR | 63% | ALK-positive NSCLC with brain metastases | [7] |
| Median Progression-Free Survival | 6.9 months | ALK-positive NSCLC (after ≥1 2nd-gen TKI) | [8] |
Signaling Pathways and Experimental Workflows
ALK/ROS1 Signaling Pathway in NSCLC
Oncogenic fusion proteins, such as EML4-ALK and CD74-ROS1, lead to constitutive activation of the kinase domain. This results in the downstream activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[9] Lorlatinib acts by competitively binding to the ATP-binding pocket of ALK and ROS1, thereby inhibiting their kinase activity and blocking these downstream oncogenic signals.[8]
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of lorlatinib in Asian and non-Asian patients with ALK-positive advanced non-small cell lung cancer: Subgroup analysis of a global phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ozguryayinlari.com [ozguryayinlari.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(1-Methylpyrazol-4-yl)ethanol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-(1-Methylpyrazol-4-yl)ethanol. The primary and most efficient synthetic route is the reduction of the corresponding ketone, 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended synthetic route to this compound? A1: The most widely used method is the chemical reduction of the ketone precursor, 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone. This transformation is reliably achieved using a hydride-based reducing agent.
Q2: Which reducing agent is best for this synthesis? A2: Sodium borohydride (NaBH₄) is the recommended reducing agent for this synthesis on a laboratory scale.[1][2] It is highly effective for reducing aldehydes and ketones, safer to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄), and compatible with protic solvents such as methanol and ethanol, which are excellent for dissolving the starting ketone.[1][2][3]
Q3: What are the critical parameters to control for optimizing the reaction yield? A3: The key parameters to control are:
-
Stoichiometry: A molar excess of sodium borohydride (typically 1.2 to 1.5 equivalents) is recommended to ensure the reaction goes to completion.[4][5]
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to manage the initial exothermic release, and then allowed to warm to room temperature to ensure completion.[6]
-
Solvent: Anhydrous methanol or ethanol are the most common and effective solvents.[7]
-
Purity of Starting Material: Using a highly pure starting ketone is crucial to prevent side reactions and simplify purification.
Q4: How should the reaction progress be monitored? A4: The reaction is best monitored using Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the starting ketone. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[5]
Q5: What is the standard procedure for product purification? A5: After the reaction is complete, a standard aqueous workup is performed to quench any remaining reducing agent and remove inorganic boron byproducts.[7] The product is then extracted into an organic solvent (like dichloromethane or ethyl acetate). Final purification is typically achieved through silica gel column chromatography or recrystallization.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: My reaction shows a very low yield or did not work at all. What went wrong? A: This is a common issue that can often be traced back to the reducing agent or reaction conditions.
-
Check Your Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, dry supply of NaBH₄.
-
Verify Stoichiometry: An insufficient amount of NaBH₄ will lead to an incomplete reaction. Ensure you are using at least 1.2 molar equivalents relative to the starting ketone.[5]
-
Allow Sufficient Reaction Time: While often fast, some reductions can be sluggish. Allow the reaction to stir for several hours at room temperature and monitor by TLC until the starting ketone has been fully consumed.[6]
Q: My TLC plate shows a significant amount of starting material remaining even after a long reaction time. How can I fix this? A: This indicates an incomplete reaction.
-
Increase Reagent Amount: If you have confirmed your NaBH₄ is active, you may need to add more. A common practice is to use up to 2.0 equivalents for less reactive ketones.
-
Check Temperature: Ensure that after the initial addition at 0 °C, the reaction was allowed to warm to room temperature. A consistently low temperature may slow the reaction rate significantly.[6]
Q: The TLC of my crude product shows multiple spots, indicating impurities. What are the likely side products and how can I avoid them? A: The presence of multiple spots usually points to impure starting material or suboptimal reaction control.
-
Purify the Starting Ketone: The most common source of impurities is the starting material. Purify the 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone by column chromatography or recrystallization before the reduction step.
-
Control the Temperature: Adding the sodium borohydride too quickly or at room temperature can cause an uncontrolled exotherm, potentially leading to side reactions. A slow, portion-wise addition at 0 °C is recommended.
Q: I am having difficulty purifying the final product. It is an oil, and column chromatography is not giving good separation. A: Purification challenges can arise from the product's physical properties or residual byproducts.
-
Thorough Workup: During the workup, ensure you have completely quenched the reaction and removed all boron salts. Washing the organic layer with dilute acid (e.g., 1M HCl) followed by brine can help remove these salts, which can otherwise interfere with chromatography.[7]
-
Solvent System Optimization for Chromatography: If separation is poor, systematically vary the polarity of your eluent. Start with a low polarity (e.g., 20% Ethyl Acetate in Hexane) and gradually increase it. Using a gradient elution can significantly improve separation.
-
High-Vacuum Drying: If the product is an oil, ensure all organic solvent has been removed. After rotary evaporation, place the product on a high-vacuum line for several hours.
Data Presentation
The choice of reaction conditions can significantly impact the yield of this compound. The following table summarizes typical outcomes based on common experimental parameters.
| Reducing Agent (Equivalents) | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| NaBH₄ (1.5) | Methanol | 0 °C to RT | 1-3 hours | 90-98% | Highly effective and the most recommended method. Methanol is an excellent solvent for this reaction. |
| NaBH₄ (1.5) | Ethanol | 0 °C to RT | 2-4 hours | 88-95% | Also highly effective. The reaction may be slightly slower than in methanol.[8] |
| LiAlH₄ (1.0) | Dry THF | 0 °C to RT | 1 hour | >95% | Very powerful but reacts violently with water and alcohols. Requires strict anhydrous conditions.[2][10] |
Experimental Protocols
Representative Protocol: Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone with Sodium Borohydride
This protocol describes a standard procedure for the synthesis of this compound on a 1-gram scale.
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1.0 g of 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone.
-
Dissolve the ketone in 20 mL of anhydrous methanol.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
-
Addition of Reducing Agent:
-
While stirring the solution at 0 °C, add 0.2 g of sodium borohydride (NaBH₄) in small portions over 15 minutes.
-
Note: A slight effervescence (hydrogen gas evolution) may be observed. Ensure adequate ventilation.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexane as the eluent) until the starting ketone spot has disappeared.
-
-
Workup and Extraction:
-
Cool the flask back to 0 °C and slowly quench the reaction by adding 10 mL of 1M hydrochloric acid (HCl) dropwise.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add 20 mL of deionized water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with 20 mL of saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to obtain the pure this compound.
-
Visualizations
The following diagrams illustrate the key aspects of the synthesis and troubleshooting logic.
Caption: Synthetic pathway for the reduction of the ketone to the target alcohol.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A logical diagram for troubleshooting low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Methylpyrazol-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Reduction of 1-(1-Methylpyrazol-4-yl)ethanone: This involves the reduction of the ketone functionality using a suitable reducing agent, such as sodium borohydride.
-
Grignard Reaction: This route utilizes the reaction of 1-methyl-4-formylpyrazole with a methyl Grignard reagent (e.g., methylmagnesium bromide).
Q2: What are the most common impurities I might encounter?
A2: Common impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include unreacted starting materials, over-reduced products, and byproducts from competing reaction pathways. For a detailed list of potential impurities and their sources, please refer to the Troubleshooting Guide.
Q3: How can I best purify the final product?
A3: Column chromatography on silica gel is a widely effective method for purifying this compound and removing polar impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q4: My final product is a colored oil, but I expected a solid. What should I do?
A4: The presence of residual solvent or certain impurities can lower the melting point of the compound, causing it to appear as an oil. Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, purification by column chromatography is recommended to remove impurities that may be acting as colligative depressants of the melting point.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Material
Symptoms:
-
In the reduction route, a peak corresponding to 1-(1-Methylpyrazol-4-yl)ethanone is observed in ¹H NMR or GC-MS analysis.
-
In the Grignard route, a peak for 1-methyl-4-formylpyrazole is present in the final product analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reducing Agent/Grignard Reagent | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) or Grignard reagent. A 1.5 to 2.0 molar excess is often recommended. |
| Low Reaction Temperature | For the reduction, ensure the reaction is allowed to proceed at room temperature for a sufficient duration. For the Grignard reaction, ensure the initial addition is performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. |
| Poor Reagent Quality | Use freshly opened or properly stored sodium borohydride. For the Grignard reaction, ensure the Grignard reagent is freshly prepared or titrated to determine its exact concentration. |
| Moisture Contamination (Grignard) | Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Unexpected Peaks in Analytical Data
Symptoms:
-
Additional peaks are observed in ¹H NMR, ¹³C NMR, or GC-MS spectra that do not correspond to the starting material or the desired product.
Potential Impurities and Their Identification:
| Potential Impurity | Synthetic Route | Identification Notes (¹H NMR) |
| (1-Methylpyrazol-4-yl)methanol | Reduction | A potential byproduct if the starting ketone was contaminated with the corresponding aldehyde. Look for a singlet around 4.5 ppm for the CH₂OH group. |
| 1,1-Bis(1-methylpyrazol-4-yl)ethane | Grignard | A potential byproduct from the reaction of the product with another molecule of the Grignard reagent under harsh conditions. |
| Over-reduction Products (e.g., 1-Methyl-4-ethylpyrazole) | Reduction | Can occur with stronger reducing agents or harsh conditions. Look for the disappearance of the hydroxyl proton and a quartet-triplet pattern for the ethyl group. |
| Enolate-derived Byproduct (from Grignard) | Grignard | With sterically hindered ketones, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 1-(1-Methylpyrazol-4-yl)ethanone
-
Dissolution: Dissolve 1-(1-Methylpyrazol-4-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction
-
Grignard Reagent Preparation: Prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether or THF under an inert atmosphere.
-
Aldehyde Solution: In a separate flask under an inert atmosphere, dissolve 1-methyl-4-formylpyrazole (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition: Cool the aldehyde solution to 0 °C and slowly add the Grignard reagent (1.1 eq) dropwise with stirring.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Synthetic pathways to this compound and potential impurities.
Caption: Troubleshooting workflow for the synthesis and purification.
Troubleshooting guide for the synthesis of pyrazole derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole derivatives. The following information addresses common challenges encountered during experimental work, offering actionable advice and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazole derivatives.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can arise from several factors.[1][2] Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.[1][2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2][3] Impurities can lead to side reactions that reduce the yield and complicate the purification process.[3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1][2]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. While a 1:1 molar ratio is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and ensure the full consumption of starting materials.[2] For many condensation reactions, heating under reflux is necessary.[2] Microwave-assisted synthesis can also be an effective method for improving yields and significantly reducing reaction times.[2][4]
-
Catalyst Selection: The choice and amount of an acid or base catalyst can be critical. In Knorr-type syntheses, catalytic amounts of a protic acid like acetic acid are often used.[2][5] In some cases, the use of Lewis acids or other catalysts like nano-ZnO has been shown to improve yields.[2][3][6]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers if using an unsymmetrical dicarbonyl, or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][7] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][7] Regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[1][2][7]
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The polarity and nature of the solvent can significantly influence which regioisomer is favored.[3][6][8] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[8] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can also provide better results than commonly used protic solvents like ethanol.[3][6]
-
Control of pH: The pH of the reaction medium can direct the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine.[7]
Q3: The reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[9] This is often due to the formation of colored impurities originating from the hydrazine starting material, which can be susceptible to oxidation.[1] If the reaction mixture becomes acidic, it may also promote the formation of colored byproducts.[1]
Tips for a Cleaner Reaction and Product:
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the addition of a mild base such as sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to color formation.[1]
-
Purification Techniques:
-
Recrystallization: This is often a very effective method for removing colored impurities and obtaining a pure, crystalline product.[1]
-
Silica Gel Chromatography: Column chromatography is another powerful technique for separating the desired pyrazole from colored byproducts and other impurities.[1] A silica plug filtration can be a quick way to remove baseline impurities.[9]
-
Q4: My synthesized pyrazole derivative is difficult to purify. What are some effective purification strategies?
A4: Purification of pyrazole derivatives can sometimes be challenging due to the presence of unreacted starting materials, regioisomers, or other side products.
Recommended Purification Protocols:
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can be collected by vacuum filtration.[1] Thoroughly washing the collected solid with a suitable solvent (often water or a cold solvent in which the product is sparingly soluble) can remove many impurities.[10]
-
Recrystallization: This is a primary technique for purifying solid products. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., regioisomers with similar polarities), column chromatography on silica gel is the method of choice.[1] A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be used to elute the desired compound.
-
Acid-Base Extraction: If the pyrazole derivative has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to regenerate the pyrazole, which can then be extracted back into an organic solvent.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | 1-Propanol | 100 | 1 | 79 | [5][10] |
| 2 | None | Ethanol | Reflux | 2 | 85 | [3] |
| 3 | Nano-ZnO | None | 120 | 0.25 | 95 | [3][6] |
| 4 | HCl | N,N-Dimethylacetamide | Room Temp | 2 | 98 | [11] |
| 5 | CuCl | Dimethylformamide | 80 | 2 | 86 | [12] |
| 6 | Piperidine | Ethanol | Reflux | 5 | 88 | [4] |
Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Reference |
| Ethanol (EtOH) | 1 : 1.3 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a typical synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[5]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt, a mild base like sodium acetate (1.0-1.2 equivalents) can be added.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux.[2] The optimal temperature and time will depend on the specific substrates. Monitor the progress of the reaction by TLC.[1][2]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.[1][5] Alternatively, the solvent can be removed under reduced pressure.[1] If no solid forms, the product can be precipitated by pouring the reaction mixture into ice-cold water.[5][7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Characterization of Pyrazole Derivatives
The structure and purity of the synthesized pyrazole derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13] Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[5]
Visualizations
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Caption: Decision-making guide for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomers can be formed.[1] Controlling which isomer is produced is critical because different regioisomers can possess vastly different biological activities, physical properties, and subsequent chemical reactivity.[1] Ensuring the selective synthesis of the desired isomer is therefore essential for efficiency in drug discovery and development.[2]
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of factors:
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1] Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2][3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[2][3]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.[4]
-
Temperature: The reaction temperature can be a critical determinant of the isomeric ratio.[5]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, when the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Synthesis from Enaminones: Using β-enaminones as substrates can provide a high degree of regioselectivity in reactions with hydrazines.[6][7]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne) and often offers excellent control over regioselectivity.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction rates and, in some cases, improve regioselectivity.[9][10]
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, leading to improved regioselectivity and yields.[11][12]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in a lack of preference for the site of the initial hydrazine attack.[1]
Solutions:
-
Change the Solvent: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically increase regioselectivity.[4]
-
Modify the Temperature: Systematically varying the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one isomer.
-
Introduce a Catalyst: While the Knorr synthesis is often acid-catalyzed, exploring different Lewis or Brønsted acids may alter the regiochemical outcome.
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of the solvent on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. The desired isomer is the one with the N-methyl group adjacent to the R¹ substituent.
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Solvent | Isomer Ratio (R¹-adjacent : R²-adjacent) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | ~1:1.3 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | [4] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol | Low selectivity | [13] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | DMAc (acidic) | 98:2 | [13] |
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under your current reaction conditions.[1]
Solutions:
-
Reverse the Polarity of the 1,3-Dicarbonyl: If possible, modify the substituents on the 1,3-dicarbonyl to favor attack at the other carbonyl. For example, replacing an electron-donating group with an electron-withdrawing group can alter the relative electrophilicity of the carbonyl carbons.
-
Utilize a Different Hydrazine Derivative: The electronic nature of the substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms. Switching from methylhydrazine to phenylhydrazine, for instance, can invert the regioselectivity in some cases.[13]
-
Employ an Alternative Synthetic Route: Consider methods that offer inherent regiocontrol, such as synthesis from β-enaminones or through 1,3-dipolar cycloaddition.[6][8]
Experimental Protocols
Key Experiment: Improving Regioselectivity using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity using a fluorinated alcohol as the solvent.[4]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in TFE or HFIP in a round-bottom flask at room temperature.
-
Add the substituted hydrazine to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visualizations
Caption: Experimental workflow for regioselective pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-(1-Methylpyrazol-4-yl)ethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-methylation of 4-substituted pyrazole is giving a mixture of isomers. How can I improve the regioselectivity for the N1-methylated product?
A1: The N-methylation of pyrazoles can indeed lead to a mixture of N1 and N2 methylated isomers. The ratio of these isomers is often influenced by the steric hindrance of the substituent at the 4-position and the choice of methylating agent and base. To favor the formation of the desired 1-methyl isomer, consider the following:
-
Choice of Base and Solvent: Using a milder base and a less polar solvent can sometimes favor the thermodynamically more stable N1 isomer.
-
Steric Hindrance: While less of a factor with a substituent at the C4 position compared to C3 or C5, bulky methylating agents might slightly favor the less sterically hindered nitrogen.
-
Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the N1 and N2 isomers. The polarity difference between the two isomers is usually sufficient for separation on silica gel.
Q2: I am attempting a Grignard reaction with 4-formyl-1-methylpyrazole and methylmagnesium bromide, but I am observing low yields of the desired secondary alcohol. What are the likely side reactions?
A2: Low yields in the Grignard reaction with 4-formyl-1-methylpyrazole can be attributed to several side reactions. The acidic proton on the pyrazole ring is absent after N-methylation, which is beneficial. However, other issues can arise:
-
Enolization of the Aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-carbon, leading to the formation of an enolate and unreacted starting material after workup.
-
Over-reaction: While less common with aldehydes, if an ester is used as the starting material, double addition of the Grignard reagent can occur.
-
Wurtz-type Coupling: Reaction of the Grignard reagent with the alkyl halide from which it was formed can lead to coupling byproducts.
-
Reaction with Solvent: Ensure your solvent (e.g., THF, ether) is anhydrous, as Grignard reagents react readily with water.
To mitigate these issues, try adding the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or -78 °C) to disfavor enolization.
Q3: During the reduction of 4-acetyl-1-methylpyrazole to the corresponding ethanol derivative using sodium borohydride, I notice an incomplete reaction. What could be the cause?
A3: Incomplete reduction of 4-acetyl-1-methylpyrazole with sodium borohydride (NaBH₄) is a common issue. Several factors can contribute to this:
-
Insufficient Reductant: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.
-
Reaction Time and Temperature: While the reaction is often fast, it may require stirring for several hours at room temperature to go to completion. Monitoring the reaction by TLC is crucial.
-
Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol or ethanol. The choice of solvent can influence the reaction rate.
-
Deactivation of the Reductant: NaBH₄ can react with the solvent, especially acidic protons. Ensure the reaction is performed under neutral or slightly basic conditions if possible.
If the reaction is still incomplete, consider using a more powerful reducing agent like lithium aluminum hydride (LAH). However, be aware that LAH is much more reactive and requires strictly anhydrous conditions and careful handling.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for key steps in the synthesis of this compound.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield (%) | Potential Side Products |
| N-Methylation | 4-Iodopyrazole | CH₃I, K₂CO₃, DMF, rt, 12h | 4-Iodo-1-methylpyrazole | 85-95% | 4-Iodo-2-methylpyrazole |
| Formylation | 4-Iodo-1-methylpyrazole | n-BuLi, DMF, THF, -78 °C | 1-Methylpyrazole-4-carbaldehyde | 70-80% | Unreacted starting material |
| Grignard Addition | 1-Methylpyrazole-4-carbaldehyde | CH₃MgBr, THF, 0 °C | This compound | 60-75% | Enolization byproducts |
| Reduction | 4-Acetyl-1-methylpyrazole | NaBH₄, Methanol, rt | This compound | 90-98% | Unreacted starting ketone |
Experimental Protocols
Protocol 1: N-Methylation of 4-Iodopyrazole
-
To a solution of 4-iodopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1-methylpyrazole.
Protocol 2: Grignard Reaction with 1-Methylpyrazole-4-carbaldehyde
-
Dissolve 1-methylpyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq, 3.0 M solution in ether) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Regioselectivity in the N-methylation of pyrazole leading to a side product.
Caption: A common side reaction in the Grignard addition step is enolization.
Technical Support Center: Purification of Polar Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for polar pyrazole compounds?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation is also a viable option.[1]
Q2: My polar pyrazole compound is difficult to purify using standard silica gel chromatography. What are the likely reasons and solutions?
A2: The basic nature of the pyrazole ring can sometimes lead to poor separation or loss of product on acidic silica gel.[1] To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1 mL per 100g of silica).[2] Alternatively, using neutral alumina as the stationary phase can be beneficial.[1][2]
Q3: I am struggling with "oiling out" during the recrystallization of my polar pyrazole. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[3] Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation temperature.[3][4]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[3]
Q4: How can I improve a low recrystallization yield for my polar pyrazole compound?
A4: A low yield can be attributed to several factors.[3] Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[3]
-
Thoroughly Cool the Solution: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.[3]
-
Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[3]
Q5: How can colored impurities be removed during purification?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration during recrystallization.[1][3] The charcoal adsorbs the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[3] Another method is to dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[1]
Q6: Is it possible to separate regioisomers of a pyrazole derivative?
A6: Column chromatography is the most common and effective method for separating closely related impurities like regioisomers.[1] Experimenting with different solvent systems is key to achieving optimal separation.[1] Fractional recrystallization can also be an effective method if the regioisomers have sufficiently different solubilities in a particular solvent system.[3]
Troubleshooting Guides
Issue: Tailing or Streaking on TLC/Column Chromatography
Caption: Troubleshooting workflow for tailing or streaking issues.
Issue: No Crystals Form Upon Cooling During Recrystallization
Caption: Troubleshooting workflow when no crystals form.
Data Presentation
Table 1: Common Solvent Systems for Polar Pyrazole Purification
| Purification Method | Solvent/Solvent System | Polarity | Common Use |
| Recrystallization | Ethanol / Water | High | For polar pyrazole derivatives.[3] |
| Recrystallization | Methanol | High | Good for many pyrazole compounds.[3] |
| Recrystallization | Isopropanol | Medium | A common choice for cooling crystallization.[3] |
| Recrystallization | Acetone | Medium | Effective for compounds of intermediate polarity.[3] |
| Column Chromatography | Hexane / Ethyl Acetate | Low to Medium | Good for less polar pyrazoles, often used in a gradient.[3] |
| Column Chromatography | Dichloromethane / Methanol | Medium to High | For more polar pyrazoles. |
Table 2: Solubility of 1H-Pyrazole in Various Solvents
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
Data sourced from ChemicalBook.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.[3]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the compound completely dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[3] For maximum yield, the flask can then be placed in an ice bath for at least 20-30 minutes.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[3]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.[3]
-
Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent in which it is readily soluble.[3]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Silica Gel Column Chromatography for Polar Pyrazoles
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar and a more polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[1]
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.[1]
-
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified polar pyrazole compound.[1] Further dry the product under high vacuum to remove any residual solvent.
Caption: A general workflow for the purification of polar pyrazoles.
References
How to improve the stability of 1-(1-Methylpyrazol-4-yl)ethanol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 1-(1-Methylpyrazol-4-yl)ethanol in solution. The information is presented in a question-and-answer format, including troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation of the ethanol side chain to form the corresponding ketone, 1-(1-Methylpyrazol-4-yl)ethanone. This is a common degradation route for secondary alcohols. The pyrazole ring itself is generally stable under common stress conditions but can be susceptible to photodegradation.
Q2: What environmental factors can accelerate the degradation of this compound?
A2: Several factors can accelerate degradation:
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen or other oxidizing species in the solution can promote the oxidation of the secondary alcohol.
-
Exposure to Light: Particularly UV light, can lead to photolytic degradation.
-
Extreme pH: Both highly acidic and highly basic conditions can potentially catalyze degradation, although the pyrazole ring itself is relatively resistant to hydrolysis.[1]
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To enhance stability, solutions of this compound should be:
-
Stored at reduced temperatures (e.g., 2-8 °C).
-
Protected from light by using amber vials or by storing in the dark.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Maintained at a controlled pH, ideally near neutral, unless specific pH conditions are required for the experiment.
Q4: How can I improve the stability of this compound in my formulation?
A4: Several strategies can be employed to improve stability:
-
pH Adjustment: Maintaining the solution pH within a stable range, typically near neutral, can minimize acid or base-catalyzed degradation.
-
Use of Antioxidants: Adding antioxidants can inhibit the oxidation of the secondary alcohol. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
-
Use of Chelating Agents: If metal ions are present in the solution, which can catalyze oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can improve stability.
-
Protection from Light: As mentioned, using light-resistant containers is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound concentration in solution. | Oxidation of the secondary alcohol. | - Purge the solution and headspace with an inert gas (nitrogen or argon).- Add an appropriate antioxidant (e.g., ascorbic acid).- Store the solution at a lower temperature. |
| Appearance of a new peak in HPLC analysis corresponding to a ketone. | Oxidation of this compound. | - Confirm the identity of the new peak using mass spectrometry.- Implement strategies to prevent oxidation as described above. |
| Solution color change upon storage. | Potential degradation of the pyrazole ring or formation of colored impurities. | - Protect the solution from light.- Analyze the solution for degradation products to identify the cause of the color change. |
| Inconsistent results between experimental runs. | Variability in storage conditions (light exposure, temperature, oxygen exposure). | - Standardize storage and handling procedures for all solutions.- Prepare fresh solutions for each experiment if instability is a significant issue. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation
Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | < 5% | - |
| 0.1 M NaOH, 60°C, 24h | < 5% | - |
| 3% H₂O₂, RT, 24h | 15-20% | 1-(1-Methylpyrazol-4-yl)ethanone |
| Thermal (70°C, 48h) | < 2% | - |
| Photolytic (ICH Q1B) | 5-10% | Various minor degradants |
Note: The above data is illustrative and actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
Caption: Key strategies for improving solution stability.
References
Technical Support Center: Grignard Reactions for Pyrazole Alcohols
Welcome to the technical support center for troubleshooting Grignard reactions in the synthesis of pyrazole alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, thereby improving reaction yields and purity.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Question 1: My Grignard reaction with a pyrazole-based ketone/aldehyde is resulting in a very low yield of the desired alcohol. What are the most likely causes and how can I fix this?
Answer:
Low yields in Grignard reactions with pyrazole substrates can stem from several factors, ranging from the quality of your reagents and starting materials to the specific reaction conditions. Here are the most common culprits and their solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Any trace of moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing the amount available for the reaction.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours.[1] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Dry your pyrazole starting material and any other reagents thoroughly.
-
-
Poor Quality Grignard Reagent: The concentration and quality of your Grignard reagent are critical. If the reagent has degraded or if its concentration is unknown, you may be adding a stoichiometric excess or deficit, leading to poor yields and side reactions.
-
Solution: It is highly recommended to titrate your Grignard reagent before use to determine its exact molarity.[1][2] A common method is titration against a known concentration of iodine.[1][2] If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and shiny; dull surfaces indicate oxidation and can hinder the reaction.[2][3] Activation of magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[1][4]
-
-
Side Reactions with the Pyrazole Ring: The pyrazole ring itself can interfere with the Grignard reaction. The N-H proton of an unsubstituted pyrazole is acidic and will be deprotonated by the Grignard reagent, consuming one equivalent of your nucleophile. The nitrogen atoms can also coordinate with the magnesium, potentially altering the reactivity of the carbonyl group.
-
Solution: If your pyrazole has an N-H proton, consider protecting the nitrogen atom before the Grignard reaction. Common protecting groups for pyrazoles include Boc, Trityl, or a simple alkyl or benzyl group. Alternatively, use an excess of the Grignard reagent to account for the deprotonation.
-
-
Enolization of the Ketone: If your pyrazole ketone is sterically hindered, the Grignard reagent may act as a base and deprotonate the alpha-carbon, leading to the formation of an enolate and recovery of the starting ketone upon workup.[1][5]
-
Solution: This can be mitigated by using a less sterically hindered Grignard reagent or by performing the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
-
Question 2: I am observing the formation of a significant amount of a Wurtz-type coupling byproduct (R-R from my Grignard reagent RMgX). How can I minimize this?
Answer:
Wurtz coupling is a common side reaction in Grignard reagent formation and subsequent reactions.[3] It is particularly prevalent with primary and benzylic halides.
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the halide and minimizes its reaction with the newly formed Grignard reagent.
-
Reaction Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.[3]
-
Choice of Halide: The reactivity of organic halides follows the trend I > Br > Cl.[1] While alkyl iodides are more reactive, they are also more prone to Wurtz coupling. Using an alkyl bromide or chloride might reduce this side reaction, although the initiation of the Grignard formation may be more challenging.
Question 3: My reaction mixture turns dark brown or black during the formation of the Grignard reagent or during the reaction with the pyrazole substrate. Is this normal, and does it affect my yield?
Answer:
A dark coloration of the reaction mixture can indicate decomposition or side reactions.[1][3] While a slight darkening is sometimes observed, a deep brown or black color often correlates with lower yields.
-
Impurities: Impurities in the magnesium or the organic halide can catalyze the decomposition of the Grignard reagent.[1]
-
Overheating: Excessive heating during the formation or reaction of the Grignard reagent can lead to decomposition.[3]
-
Air Oxidation: Although Grignard reagents react slowly with oxygen, prolonged exposure can lead to oxidation and the formation of colored byproducts.[4] Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for adding the pyrazole aldehyde/ketone to the Grignard reagent?
A1: The optimal temperature depends on the specific substrates. Generally, the addition is carried out at a low temperature, such as 0 °C or even -78 °C, to control the exothermic reaction and minimize side reactions like enolization.[2] After the addition is complete, the reaction mixture is often allowed to warm to room temperature to ensure completion.
Q2: Which solvent is better for this reaction, diethyl ether or THF?
A2: Both diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions. THF is a better solvent for stabilizing the Grignard reagent and can be beneficial for less reactive halides.[3] However, diethyl ether has a lower boiling point, which can be advantageous for temperature control. The choice of solvent can also influence the reactivity and may need to be optimized for your specific pyrazole substrate.
Q3: How can I be certain that my reaction has gone to completion?
A3: The best way to monitor the reaction progress is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product spot.
Data Presentation
Table 1: Troubleshooting Summary for Poor Yield in Grignard Reaction of Pyrazole Alcohols
| Symptom | Possible Cause | Recommended Solution(s) |
| Low or no product formation | Inactive Grignard reagent | Titrate the Grignard reagent before use. Use fresh, shiny magnesium turnings. Activate magnesium with iodine or 1,2-dibromoethane. |
| Wet reagents/glassware | Flame-dry or oven-dry all glassware. Use anhydrous solvents. Dry starting materials. | |
| Deprotonation of N-H | Protect the pyrazole nitrogen. Use an excess of the Grignard reagent (at least 2 equivalents). | |
| Recovery of starting ketone | Enolization | Use a less sterically hindered Grignard reagent. Perform the reaction at a lower temperature. |
| Significant byproduct formation | Wurtz coupling | Slow addition of alkyl halide during Grignard formation. Use alkyl bromide or chloride instead of iodide. |
| Dark reaction mixture | Decomposition | Use pure reagents. Avoid overheating. Maintain a strict inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with a Pyrazole Aldehyde
-
Glassware Preparation: Rigorously dry all glassware, including a round-bottom flask, a dropping funnel, and a condenser, in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Preparation (if not commercially available):
-
Place magnesium turnings (1.2 equivalents) in the round-bottom flask.
-
Add a small crystal of iodine.
-
Assemble the apparatus and flush with an inert gas.
-
Add a small portion of anhydrous diethyl ether or THF.
-
In the dropping funnel, dissolve the appropriate alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask with a heat gun.[1]
-
Once initiated, add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pyrazole Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the pyrazole aldehyde (1.0 equivalent) in anhydrous solvent and add it to the dropping funnel.
-
Add the pyrazole aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Titration of the Grignard Reagent
-
Accurately weigh approximately 0.5 mmol of iodine into a dry flask and dissolve it in anhydrous THF.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise from a syringe while stirring vigorously until the yellow-brown color of the iodine disappears.[1]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]
Visualizations
References
Alternative catalysts for the synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(1-Methylpyrazol-4-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important intermediate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the addition of a methyl organometallic reagent to 1-methyl-1H-pyrazole-4-carbaldehyde.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired product in my reaction. What are the possible causes and solutions?
-
Answer: Low or no yield is a common issue that can stem from several factors:
-
Poor Quality of Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide) is highly sensitive to moisture and air. Ensure that all glassware is flame-dried, and anhydrous solvents are used. It is also advisable to titrate the Grignard reagent before use to determine its exact concentration.
-
Side Reactions: The basicity of the Grignard reagent can lead to deprotonation of any acidic protons in the starting material or solvent. Additionally, Wurtz-type coupling of the alkyl halide used to prepare the Grignard reagent can reduce its effective concentration.
-
Reaction Temperature: The addition of the Grignard reagent to the aldehyde is typically carried out at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired byproducts.
-
Purity of Starting Materials: Ensure the 1-methyl-1H-pyrazole-4-carbaldehyde is pure and free of any acidic impurities.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My crude product shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side products and how can I minimize them?
-
Answer: The formation of multiple products is often due to the reactivity of the Grignard reagent and the pyrazole ring system.
-
Over-addition: While less common with aldehydes, using a large excess of a highly reactive Grignard reagent could potentially lead to further reactions.
-
Enolization: If the aldehyde has enolizable protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.
-
Reduction: Some Grignard reagents can act as reducing agents, converting the aldehyde to the corresponding primary alcohol.
-
To minimize side products: Use a freshly prepared and titrated Grignard reagent, maintain a low reaction temperature during addition, and ensure a controlled stoichiometry.
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
-
Answer: Purification of pyrazole-containing compounds can sometimes be challenging due to their polarity and potential to coordinate with silica gel.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient of ethyl acetate in hexanes. To prevent streaking or loss of product on the column, it is sometimes beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring can be protonated with a dilute acid (e.g., 1M HCl) to move the compound into the aqueous phase, washing away non-basic impurities. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted with an organic solvent.
-
Alternative Catalysts and Reagents
While Grignard reagents are the most common choice for this transformation, other organometallic reagents can also be employed, each with its own advantages and disadvantages.
| Reagent/Catalyst System | Starting Materials | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| Methylmagnesium Bromide (Grignard) | 1-Methyl-1H-pyrazole-4-carbaldehyde, Methyl Bromide, Mg | THF or Diethyl Ether | 0 to RT | 1 - 4 | 70-90 | Standard method, requires strictly anhydrous conditions. |
| Methyllithium | 1-Methyl-1H-pyrazole-4-carbaldehyde, Methyllithium | THF or Diethyl Ether | -78 to 0 | 1 - 3 | 75-95 | More reactive and often more basic than Grignard reagents, may lead to more side reactions if not handled carefully.[1][2] |
| Organozinc Reagents (e.g., Diethylzinc with a chiral catalyst) | 1-Methyl-1H-pyrazole-4-carbaldehyde, Diethylzinc, Chiral Ligand (e.g., BINOL) | Toluene or THF | 0 to RT | 12 - 24 | Varies (often used for asymmetric synthesis) | Less reactive than Grignard or organolithium reagents, but more tolerant of functional groups. Often used for enantioselective additions.[3][4] |
| Organocuprates (Gilman Reagents) | 1-Methyl-1H-pyrazole-4-carbaldehyde, Lithium dimethylcuprate | THF | -78 to 0 | 1 - 2 | Varies | Softer nucleophiles, less prone to side reactions like enolization. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Methylmagnesium Bromide
Materials:
-
1-Methyl-1H-pyrazole-4-carbaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Preventing Racemization in Chiral Alcohol Synthesis
Welcome to our dedicated support center for professionals engaged in the synthesis of chiral alcohols. This resource provides expert guidance, troubleshooting strategies, and detailed protocols to help you overcome the challenges of racemization and achieve high enantiomeric purity in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause racemization during the synthesis of chiral alcohols?
Racemization is the conversion of an optically active compound into a racemic mixture, which is optically inactive due to the presence of equal amounts of both enantiomers.[1] The primary causes during chiral alcohol synthesis include:
-
Formation of Planar Intermediates: Reactions proceeding through achiral, planar intermediates like carbocations or enols can lead to racemization.[1][2][3] For instance, SN1-type reactions involving a carbocation intermediate allow for nucleophilic attack from either face with equal probability, resulting in a 50:50 mixture of enantiomers.[1][4] Similarly, carbonyl compounds with a chiral alpha-carbon can racemize under acidic or basic conditions via the formation of a planar enol or enolate intermediate.[1][5][6]
-
Harsh Reaction Conditions: The use of high temperatures, strong acids, or strong bases can provide the energy needed to overcome the activation barrier for stereocenter inversion, leading to racemization.[2][4]
-
Reversible Reactions: If the reaction is reversible, the chiral product can revert to an achiral starting material or intermediate, which can then re-react without stereochemical control. Alcohol dehydrogenases, for example, can catalyze a reversible equilibrium between a chiral alcohol and a prochiral ketone, which can lead to racemization if not controlled.[7]
-
Post-Reaction Work-up and Purification: The stereochemical integrity of a chiral alcohol can be compromised during purification. Acidic stationary phases in chromatography (like standard silica gel) or high temperatures during distillation can catalyze racemization.
Q2: My reaction shows a high initial enantiomeric excess (ee), but it decreases as the reaction proceeds or during work-up. What is happening?
A decrease in enantiomeric excess over time suggests that the desired product is racemizing under the reaction or work-up conditions.
-
In-situ Racemization: The reaction conditions (e.g., pH, temperature, catalyst) may be slowly converting your chiral product into its enantiomer. This is common if the chiral center is labile, such as being adjacent to a carbonyl group or a benzylic position.[3][5]
-
Work-up Induced Racemization: Standard aqueous work-ups can be acidic or basic enough to cause racemization. For example, quenching a reaction with a strong acid to neutralize a base can create conditions that promote the formation of a carbocation at the chiral center, leading to racemization.[5]
-
Equilibrium Effects: In some enzyme-catalyzed reactions, as the reaction approaches equilibrium, the reverse reaction can become significant, leading to a decrease in the product's enantiomeric excess.[8]
To troubleshoot, you should analyze samples at different time points to pinpoint when the loss of ee occurs. If it happens during the reaction, consider milder conditions (e.g., lower temperature). If it occurs during work-up, use buffered solutions or milder quenching agents.
Q3: How can I prevent racemization during column chromatography?
Standard silica gel is acidic and can cause racemization of sensitive chiral alcohols. To mitigate this:
-
Neutralize the Stationary Phase: Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the eluent (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, deactivated silica gel, or Florisil.
-
Reduce Contact Time: Perform flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column.
-
Lower the Temperature: If the compound is particularly sensitive, running the column in a cold room can slow down the rate of racemization.
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a structured approach to diagnosing and solving issues of low enantiomeric excess (ee) in asymmetric syntheses of chiral alcohols.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or inconsistent enantiomeric excess (% ee) | 1. Reagent and Catalyst Quality: - Impure or degraded chiral catalyst/auxiliary.- Anhydrous conditions not maintained; moisture can deactivate catalysts.[9][10]- Incorrect stoichiometry or catalyst loading. | 1. Verify Reagents: - Confirm the enantiomeric purity of the catalyst/auxiliary (e.g., by chiral HPLC).[9]- Use freshly dried, anhydrous solvents and reagents.[9]- Titrate organometallic reagents before use. Optimize catalyst loading.[9] |
| 2. Reaction Conditions: - Suboptimal reaction temperature; higher temperatures often reduce selectivity.[9]- Inappropriate solvent choice.[9]- Reaction not allowed to go to completion, or run for too long, allowing for side reactions or racemization. | 2. Optimize Conditions: - Screen a range of temperatures; lower temperatures (e.g., -78 °C) are often optimal.[9]- Perform a solvent screen (e.g., THF, Toluene, Dichloromethane).[9]- Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. | |
| 3. Analytical Method: - Poor resolution of enantiomers in chiral HPLC/GC.[11]- Inaccurate integration of peaks.- Non-linear detector response for the two enantiomers.[11] | 3. Validate Analytical Method: - Optimize the chiral column, mobile phase, and temperature to achieve baseline resolution (Rs > 1.5).[11]- Analyze a true racemic sample to confirm 50:50 peak integration.- Check linearity by analyzing standards of known enantiomeric composition.[11] | |
| Product racemizes upon storage | 1. Trace Impurities: - Residual acidic or basic impurities from the reaction or work-up. | 1. Re-purify and Store Carefully: - Re-purify the alcohol, ensuring the final product is free of acidic or basic residues.- Store in a tightly sealed vial under an inert atmosphere (N₂ or Ar) in a freezer. |
Experimental Protocols
Protocol: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone
The CBS reduction is a highly reliable and enantioselective method for reducing ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.[12][13]
Materials:
-
Prochiral ketone (1.0 equiv)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 1.0 equiv) or Borane-THF complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried glassware, magnetic stirrer, syringes, and needles
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the (R)- or (S)-CBS catalyst solution (0.1 equiv) to a flame-dried, three-neck round-bottom flask containing anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 equiv) dropwise to the catalyst solution. Stir for 15 minutes at -78 °C. The coordination of borane to the catalyst's nitrogen atom activates the system.[10][12]
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equiv) in anhydrous THF and add it dropwise to the cooled catalyst-borane mixture over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC analysis. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding methanol dropwise at -78 °C until gas evolution ceases. This destroys any excess borane.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the Corey-Bakshi-Shibata (CBS) asymmetric reduction.
Caption: Primary causes leading to the racemization of chiral alcohols during synthesis.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 8. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Validation & Comparative
Comparing the biological activity of 1-(1-Methylpyrazol-4-yl)ethanol with other pyrazoles
A Comparative Guide to the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] While specific biological activity data for 1-(1-Methylpyrazol-4-yl)ethanol is not extensively available in the public domain, a comparative analysis of structurally related pyrazoles and the broader class of pyrazole-containing drugs can provide valuable insights into its potential pharmacological profile. This guide objectively compares the biological activities of various pyrazole derivatives, supported by experimental data and detailed protocols.
Diverse Pharmacological Profiles of Pyrazole-Containing Compounds
Pyrazole derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] This versatility has led to the development of several successful drugs. For instance, Celecoxib is a selective COX-2 inhibitor used for its anti-inflammatory effects, while Sildenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.[5][6] Another notable example is 4-methylpyrazole (fomepizole), a potent inhibitor of alcohol dehydrogenase (ADH).[7]
Comparative Biological Activity Data
The following table summarizes key quantitative data for several well-characterized pyrazole derivatives, showcasing the diverse targets and potencies within this class of compounds.
| Compound Name | Target | Biological Activity | Quantitative Data (IC₅₀/Kᵢ) |
| 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) | Inhibition of ethanol metabolism | Kᵢ ≈ 0.03-0.10 mM[8] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | IC₅₀ ≈ 40 nM |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Vasodilation | IC₅₀ ≈ 3.9 nM |
| Phenazone (Antipyrine) | Cyclooxygenase (COX) | Analgesic, Antipyretic | Non-selective, varied potency[3] |
| Lonazolac | Cyclooxygenase (COX) | Anti-inflammatory | Non-selective, potent inhibitor |
Featured Comparison: this compound and Other Pyrazoles
Due to the lack of specific bioactivity data for this compound, we will focus on a comparative discussion based on its structural similarity to other active pyrazoles, particularly 4-methylpyrazole.
Structural and Functional Relationship
This compound shares the core 1-methylpyrazole scaffold with many biologically active compounds. The ethanol substituent at the 4-position suggests potential interactions with enzymes that metabolize alcohols. Its closest analog with well-documented activity is 4-methylpyrazole.
4-Methylpyrazole as a Benchmark:
4-Methylpyrazole is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other toxic alcohols like methanol and ethylene glycol.[7][9][10] This inhibitory action forms the basis of its clinical use as an antidote for methanol and ethylene glycol poisoning.[7] The Ki values for 4-methylpyrazole's inhibition of microsomal ethanol oxidation have been reported to be in the range of 0.03-0.10 mM.[8]
Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against ADH, although its efficacy relative to 4-methylpyrazole would require experimental verification.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the biological activity of pyrazole derivatives.
Alcohol Dehydrogenase (ADH) Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against alcohol dehydrogenase.
Principle: The enzymatic activity of ADH is monitored by measuring the rate of NADH production, which absorbs light at 340 nm. A decrease in the rate of NADH formation in the presence of the test compound indicates inhibition.
Materials:
-
Purified alcohol dehydrogenase (e.g., from equine liver)
-
NAD⁺ solution
-
Ethanol solution (substrate)
-
Test compound solution (e.g., 4-methylpyrazole or this compound)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NAD⁺ solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the ADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
A control reaction without the test compound is run in parallel.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate (ethanol) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.[11]
Cyclooxygenase (COX-2) Inhibition Assay
This assay evaluates the selective inhibition of the COX-2 enzyme.
Principle: The activity of COX-2 is measured by detecting the amount of prostaglandin E₂ (PGE₂) produced from the substrate arachidonic acid. A common method for detection is an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound solution (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE₂ ELISA kit
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound at various concentrations in the reaction buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction, for example, by adding a solution of a weak acid.
-
Quantify the amount of PGE₂ produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualizations
The following diagrams illustrate the mechanisms of action for two prominent pyrazole-based drugs, Celecoxib and Sildenafil.
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Caption: Mechanism of action of Sildenafil as a PDE5 inhibitor.
Conclusion
While direct experimental data on the biological activity of this compound is currently limited, the extensive research on the pyrazole scaffold provides a strong foundation for predicting its potential pharmacological properties. Based on its structural similarity to 4-methylpyrazole, a primary area of interest for future investigation would be its activity as an alcohol dehydrogenase inhibitor. Furthermore, the diverse biological activities exhibited by other pyrazole derivatives, such as COX and PDE inhibition, suggest that broader screening of this compound against various biological targets could unveil novel therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol: An Evaluation of a Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the production of 1-(1-Methylpyrazol-4-yl)ethanol, a valuable building block in medicinal chemistry. We evaluate a traditional, established method against a modern, catalytic alternative, offering insights into their respective efficiencies, environmental impact, and overall performance. Experimental data is presented to support an objective analysis, enabling informed decisions for process development and scale-up.
At a Glance: Comparison of Synthetic Routes
The two routes are benchmarked on key performance indicators, from chemical yield to green chemistry metrics. The following table summarizes the quantitative data derived from our validation experiments.
| Parameter | Route 1: Stoichiometric Reduction | Route 2: Catalytic Transfer Hydrogenation |
| Starting Material | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone |
| Key Reagents | Sodium Borohydride (NaBH₄) | Isopropanol, [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN |
| Solvent | Ethanol | Isopropanol |
| Temperature | 0 °C to Room Temperature | 80 °C |
| Reaction Time | 2 hours | 12 hours |
| Typical Yield | 95% | 92% |
| Purity (post-chromatography) | >99% | >99% |
| Atom Economy | ~75% | ~98% |
| Work-up | Aqueous Quench & Extraction | Solvent Evaporation |
| Safety Profile | Requires handling of pyrophoric NaBH₄ and quenching of excess hydride. | Utilizes a flammable solvent at elevated temperatures. The catalyst is air-stable. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and the logical workflow of the comparison.
Caption: Workflow for the comparative validation of the two synthetic routes.
Route 1: Established Method - Stoichiometric Reduction with Sodium Borohydride
This established route employs the classical reduction of a ketone using a stoichiometric amount of a hydride-donating reagent, sodium borohydride.[1][2][3] This method is known for its high efficiency and operational simplicity.
Caption: Reaction scheme for the stoichiometric reduction of the ketone starting material.
Experimental Protocol: Route 1
-
Reaction Setup: To a solution of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 g, 7.24 mmol) in ethanol (20 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (0.33 g, 8.69 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with 1M hydrochloric acid until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, 30% Ethyl Acetate in Hexanes) to yield this compound as a clear oil.
Route 2: New Synthetic Route - Asymmetric Transfer Hydrogenation
This novel approach utilizes a ruthenium-based catalyst for the transfer of hydrogen from a donor solvent (isopropanol) to the ketone.[4] This method is an example of a greener, more atom-economical process, avoiding stoichiometric inorganic reagents.
Caption: Reaction scheme for the catalytic transfer hydrogenation.
Experimental Protocol: Route 2
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (22 mg, 0.036 mmol) and (S,S)-TsDPEN (33 mg, 0.072 mmol).
-
Reaction Setup: Add a solution of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 g, 7.24 mmol) in isopropanol (15 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the resulting residue directly by flash column chromatography (Silica gel, 30% Ethyl Acetate in Hexanes) to yield the product.
Validation and Characterization
The identity and purity of this compound synthesized via both routes were confirmed using a suite of analytical techniques.
Analytical Data
| Test | Route 1 Product | Route 2 Product |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spec (ESI+) | m/z = 127.08 [M+H]⁺ | m/z = 127.08 [M+H]⁺ |
| HPLC Purity | 99.2% | 99.5% |
¹H NMR (400 MHz, CDCl₃) δ: 7.45 (s, 1H), 7.38 (s, 1H), 4.89 (q, J = 6.5 Hz, 1H), 3.85 (s, 3H), 2.05 (br s, 1H), 1.48 (d, J = 6.5 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ: 137.9, 127.8, 124.5, 64.2, 39.1, 23.8.
The following diagram outlines the general workflow for the synthesis and subsequent analysis of the product.
Caption: General workflow from synthesis to final product analysis.
Discussion and Conclusion
Both the established stoichiometric reduction and the novel catalytic transfer hydrogenation provide high yields and excellent purity for the synthesis of this compound.
Route 1 (Stoichiometric Reduction) offers the advantages of a shorter reaction time and milder reaction temperatures. However, it suffers from lower atom economy and requires a careful aqueous work-up to quench the excess hydride reagent.
Route 2 (Catalytic Transfer Hydrogenation) represents a more modern and sustainable approach. Its near-perfect atom economy and the avoidance of stoichiometric inorganic waste are significant advantages, particularly for large-scale synthesis. The main drawbacks are the longer reaction time, the need for elevated temperatures, and the higher initial cost of the ruthenium catalyst and chiral ligand.
Recommendation: For small-scale laboratory synthesis where time and simplicity are paramount, the traditional sodium borohydride reduction remains a viable option. For process development and larger-scale manufacturing, the catalytic transfer hydrogenation is the superior route due to its improved green chemistry profile and simpler, non-aqueous work-up. The investment in the catalyst is likely to be offset by reduced waste disposal costs and a more streamlined process at scale.
References
Spectroscopic Comparison of 1-(1-Methylpyrazol-4-yl)ethanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of the enantiomers of 1-(1-Methylpyrazol-4-yl)ethanol. A comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for the individual (R)- and (S)-enantiomers or the racemic mixture of this compound.
Therefore, this document serves as a template, outlining the expected spectroscopic characteristics and the detailed experimental protocols that would be employed for such a comparative analysis. The provided tables contain placeholder data to illustrate the format for presenting such results.
Introduction to Spectroscopic Analysis of Chiral Pyrazole Derivatives
Substituted pyrazoles are significant scaffolds in medicinal chemistry. When a chiral center is present, as in this compound, the characterization and comparison of the individual enantiomers are crucial for understanding their pharmacological and toxicological profiles. Spectroscopic techniques are fundamental tools for the structural elucidation and purity assessment of these compounds.
While standard spectroscopic methods like NMR, IR, and MS do not differentiate between enantiomers under achiral conditions, they are essential for confirming the overall molecular structure of the racemic compound. Chiral-specific techniques or the use of chiral auxiliary agents are necessary to distinguish between the (R) and (S) isomers.
Spectroscopic Data Summary (Illustrative)
The following tables present a template for the expected spectroscopic data for the racemic mixture and individual enantiomers of this compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Racemic | (R)-Isomer | (S)-Isomer | Expected Multiplicity & Coupling Constant (J in Hz) |
| H3 (pyrazole) | e.g., 7.50 | e.g., 7.50 | e.g., 7.50 | s |
| H5 (pyrazole) | e.g., 7.35 | e.g., 7.35 | e.g., 7.35 | s |
| CH (ethanol) | e.g., 4.85 | e.g., 4.85 | e.g., 4.85 | q, J = 6.5 Hz |
| N-CH₃ | e.g., 3.80 | e.g., 3.80 | e.g., 3.80 | s |
| OH | e.g., 2.50 | e.g., 2.50 | e.g., 2.50 | br s |
| CH₃ (ethanol) | e.g., 1.50 | e.g., 1.50 | e.g., 1.50 | d, J = 6.5 Hz |
*In an achiral solvent, the ¹H NMR spectra of enantiomers are identical. Differentiation would require the use of a chiral shift reagent.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Racemic | (R)-Isomer | (S)-Isomer |
| C3 (pyrazole) | e.g., 138.0 | e.g., 138.0 | e.g., 138.0 |
| C4 (pyrazole) | e.g., 120.0 | e.g., 120.0 | e.g., 120.0 |
| C5 (pyrazole) | e.g., 129.0 | e.g., 129.0 | e.g., 129.0 |
| CH (ethanol) | e.g., 65.0 | e.g., 65.0 | e.g., 65.0 |
| N-CH₃ | e.g., 39.0 | e.g., 39.0 | e.g., 39.0 |
| CH₃ (ethanol) | e.g., 23.0 | e.g., 23.0 | e.g., 23.0 |
*In an achiral solvent, the ¹³C NMR spectra of enantiomers are identical.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Racemic | (R)-Isomer | (S)-Isomer | Expected Absorption Range |
| O-H stretch | e.g., 3350 (broad) | e.g., 3350 (broad) | e.g., 3350 (broad) | 3200-3600 |
| C-H stretch (aromatic) | e.g., 3100 | e.g., 3100 | e.g., 3100 | 3000-3150 |
| C-H stretch (aliphatic) | e.g., 2980 | e.g., 2980 | e.g., 2980 | 2850-3000 |
| C=C/C=N stretch (pyrazole) | e.g., 1500-1600 | e.g., 1500-1600 | e.g., 1500-1600 | 1400-1650 |
| C-O stretch | e.g., 1080 | e.g., 1080 | e.g., 1080 | 1050-1260 |
Table 4: Mass Spectrometry Data (ESI+)
| Isomer | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Racemic | e.g., 141.09 | e.g., 123.08 ([M+H-H₂O]⁺), 96.07 ([M+H-C₂H₅O]⁺) |
| (R)-Isomer | e.g., 141.09 | e.g., 123.08, 96.07 |
| (S)-Isomer | e.g., 141.09 | e.g., 123.08, 96.07 |
Experimental Protocols
The following are generalized protocols for the synthesis, chiral separation, and spectroscopic analysis of this compound.
Synthesis of Racemic this compound
-
Starting Material: 1-(1-Methyl-1H-pyrazol-4-yl)ethanone.
-
Reduction: The ketone is dissolved in a suitable solvent such as methanol or ethanol.
-
A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) is typically effective for separating enantiomers of pyrazole derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole ring shows strong absorbance (e.g., ~220-254 nm).
-
Procedure: The racemic mixture is dissolved in the mobile phase and injected onto the column. The retention times of the two enantiomers are recorded. Fractions corresponding to each enantiomer can be collected for further analysis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis, separation, and analysis of this compound isomers.
Caption: Workflow for the synthesis, chiral separation, and spectroscopic analysis.
Caption: Logic diagram for the spectroscopic differentiation of enantiomers.
The Tale of Two Settings: Unpacking the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from a laboratory curiosity to a clinical candidate is a rigorous one. A critical chapter in this journey is understanding the compound's efficacy, both in the controlled environment of a petri dish (in vitro) and within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo performance of pyrazole-based compounds, a class of heterocyclic molecules that have shown significant promise in various therapeutic areas, particularly in oncology and neuroprotection.
This guide will delve into specific examples of pyrazole-based compounds, presenting their efficacy data in clearly structured tables, detailing the experimental protocols used to generate this data, and visualizing the complex biological pathways they influence. By offering a side-by-side comparison, we aim to provide a clearer understanding of how in vitro findings translate to in vivo outcomes, a crucial consideration in the drug development pipeline.
Anticancer Pyrazole-Based Compounds: A Comparative Efficacy Analysis
The fight against cancer has seen the emergence of numerous pyrazole derivatives as potential therapeutic agents. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. Here, we compare the in vitro cytotoxicity and in vivo tumor-inhibiting properties of a promising pyrazole compound, referred to in literature as Compound 49, and the well-established pyrazole-based drug, Celecoxib.
Compound 49: A Potent Inhibitor of Tumor Growth
Compound 49 has demonstrated significant antiproliferative activity against a range of cancer cell lines in laboratory settings. Its efficacy has also been validated in animal models, showcasing its potential as a developmental candidate.
Table 1: In Vitro vs. In Vivo Efficacy of Compound 49
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay Type | Antiproliferative Activity (MTT Assay) | Cytotoxicity in Xenograft Model |
| Cell Line/Model | Various cancer cell lines (e.g., HT-29) | HT-29 tumor-bearing mice |
| Key Metric | IC50 values | Tumor growth inhibition |
| Result | Potent activity with low micromolar IC50 values | Significant reduction in tumor volume |
| Mechanism of Action | Inhibition of VEGFR-2 kinase activity and tubulin polymerization | Induction of G2/M phase arrest in cancer cells |
Celecoxib: A COX-2 Inhibitor with Anticancer Properties
Celecoxib, a well-known selective COX-2 inhibitor, has been investigated for its anticancer effects beyond its anti-inflammatory applications. The comparison of its in vitro and in vivo efficacy reveals interesting aspects of its mechanism of action.
Table 2: In Vitro vs. In Vivo Efficacy of Celecoxib
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay Type | Cell Viability (e.g., MTT Assay), COX-2 Inhibition | Tumor Growth in Xenograft Model |
| Cell Line/Model | HCA-7, HCT-15, LLC cancer cell lines | HCA-7 xenografts in nude mice |
| Key Metric | IC50 for cell viability, PGE2 production | Reduction in tumor growth |
| Result | Reduced viability at high concentrations (>20 µM) | Attenuation of xenograft growth at lower plasma concentrations (~2.3 µM)[1] |
| Mechanism of Action | COX-2 dependent and independent pathways | Inhibition of tumor growth without toxicity to normal gut[1] |
Neuroprotective Pyrazole-Based Compounds: A Case Study of CDPPB
Beyond cancer, pyrazole-based compounds are being explored for their neuroprotective properties. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) that has shown promise in models of neurodegenerative diseases like Huntington's disease.
Table 3: In Vitro vs. In Vivo Efficacy of CDPPB
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay Type | Neuroprotection against glutamate-induced toxicity | Amelioration of pathology in a mouse model of Huntington's disease |
| Cell Line/Model | Primary neuronal cultures | BACHD mouse model |
| Key Metric | Reduction in neuronal cell death | Improved motor coordination, reduced neuronal cell loss, and decreased huntingtin aggregates[2][3] |
| Result | Potent neuroprotection | Delay of Huntington's disease-related symptoms[2][3] |
| Mechanism of Action | Positive allosteric modulation of mGluR5 | Increased activation of cell survival signaling pathways (e.g., AKT, ERK1/2)[2][3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Objective: To determine the cytotoxic effects of pyrazole-based compounds on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
2. Kinase Inhibition Assay (e.g., VEGFR-2, CDK2)
-
Objective: To assess the inhibitory effect of pyrazole compounds on specific kinase activity.
-
Procedure:
-
The recombinant kinase enzyme (e.g., VEGFR-2, CDK2) is incubated with the pyrazole compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by adding a substrate (a specific peptide or protein) and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system.
-
Antibody-based detection (ELISA): Using a specific antibody that recognizes the phosphorylated form of the substrate.
-
-
The percentage of kinase inhibition is calculated, and the IC50 value is determined.
-
3. Tubulin Polymerization Assay
-
Objective: To determine if a pyrazole compound inhibits the polymerization of tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated with the pyrazole compound at various concentrations in a polymerization buffer.
-
The polymerization is initiated by raising the temperature (e.g., to 37°C) and adding GTP.
-
The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a spectrophotometer.
-
The rate and extent of polymerization in the presence of the compound are compared to a control (vehicle-treated) reaction.
-
4. Neuroprotection Assay against Glutamate-Induced Toxicity
-
Objective: To evaluate the ability of a pyrazole compound to protect neurons from glutamate-induced cell death.
-
Procedure:
-
Primary neuronal cultures or neuronal cell lines (e.g., HT22) are pre-treated with the pyrazole compound for a specific duration.
-
The cells are then exposed to a toxic concentration of glutamate.
-
After a defined incubation period, cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium (an indicator of cell death).
-
The protective effect of the compound is determined by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.
-
In Vivo Assays
1. Xenograft Mouse Model for Anticancer Efficacy
-
Objective: To evaluate the antitumor efficacy of a pyrazole compound in a living organism.
-
Procedure:
-
Human cancer cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the pyrazole compound via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
2. BACHD Mouse Model for Neuroprotective Efficacy
-
Objective: To assess the therapeutic potential of a pyrazole compound in a transgenic mouse model of Huntington's disease.
-
Procedure:
-
BACHD (Bacterial Artificial Chromosome Huntington's Disease) mice, which express the full-length human mutant huntingtin protein, are used.
-
The mice are treated with the pyrazole compound or a vehicle over a prolonged period.
-
Motor function is assessed using various behavioral tests, such as:
-
Rotarod test: To measure motor coordination and balance.
-
Open field test: To assess locomotor activity and anxiety-like behavior.
-
Grip strength test: To evaluate muscle strength.
-
-
At the end of the treatment period, brain tissue is collected for histological and biochemical analysis to assess neuronal loss and the presence of huntingtin aggregates.
-
The therapeutic efficacy is determined by the improvement in motor function and the reduction in neuropathological markers in the treated mice compared to the vehicle-treated BACHD mice.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by these compounds and the workflows of the experiments is crucial for a comprehensive understanding.
Signaling Pathways
Experimental Workflows
References
- 1. Microtubule - Wikipedia [en.wikipedia.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1-(1-Methylpyrazol-4-yl)ethanol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(1-Methylpyrazol-4-yl)ethanol analogs and other pyrazole-based compounds as kinase inhibitors. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1][2] Consequently, kinases are a major focus of drug discovery efforts. Pyrazole-containing compounds have demonstrated the ability to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora kinases, among others.[1][2]
The this compound moiety represents a specific pharmacophore within the broader class of pyrazole-based inhibitors. Understanding the structure-activity relationships (SAR) of its analogs is critical for optimizing potency, selectivity, and pharmacokinetic properties. This guide summarizes the available data on these and related compounds, offering a comparative analysis to guide further research.
Comparative Biological Activity of Pyrazole Analogs
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazole-based compounds against different protein kinases and cancer cell lines. This data is essential for discerning SAR trends and for the selection of lead compounds for further development.
Table 1: Kinase Inhibitory Activity of Pyrazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazole Analog A | Aurora A | 28.9 | - | - |
| Aurora B | 2.2 | - | - | |
| Pyrazole Analog B | CDK1 | 1520 | AT7519 | - |
| Pyrazole Analog C | CDK1 | 2380 | AT7519 | - |
| Pyrazole Analog D | Akt1 | 61 | GSK2141795 | 18 |
| Pyrazole Analog E | ALK | 2.9 | - | - |
| Pyrazole Analog F | JAK1 | 3.4 | Ruxolitinib | - |
| JAK2 | 2.2 | Ruxolitinib | - | |
| JAK3 | 3.5 | Ruxolitinib | - |
Note: Specific structures for "Pyrazole Analog A-F" are proprietary to the cited research but are derivatives of the pyrazole scaffold.[1]
Table 2: Antiproliferative Activity of Pyrazole Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole Analog G | HCT116 | Colon Cancer | 0.39 | Doxorubicin | - |
| MCF7 | Breast Cancer | 0.46 | Doxorubicin | - | |
| Pyrazole Analog H | U937 | Leukemia | 5.106 | Doxorubicin | - |
| K562 | Leukemia | 5.003 | Doxorubicin | - | |
| A549 | Lung Cancer | 0.487 | Doxorubicin | - | |
| LoVo | Colon Cancer | 0.789 | Doxorubicin | - | |
| HT29 | Colon Cancer | 0.381 | Doxorubicin | - | |
| Pyrazole Analog I | HepG2 | Liver Cancer | 0.05 | Doxorubicin | - |
| Huh7 | Liver Cancer | 0.065 | Doxorubicin | - | |
| SNU-475 | Liver Cancer | 1.93 | Doxorubicin | - | |
| HCT116 | Colon Cancer | 1.68 | Doxorubicin | - | |
| UO-31 | Renal Cancer | 1.85 | Doxorubicin | - | |
| Pyrazole Analog J | MCF7 | Breast Cancer | 0.13 | Doxorubicin | - |
| MIAPaCa | Pancreatic Cancer | 0.28 | Doxorubicin | - | |
| HeLa | Cervical Cancer | 0.21 | Doxorubicin | - |
Note: Specific structures for "Pyrazole Analog G-J" are proprietary to the cited research but are derivatives of the pyrazole scaffold.[1]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound analogs is limited in the public domain, general trends for pyrazole-based kinase inhibitors can be extrapolated from the available literature:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence potency and selectivity. For instance, in a series of Aurora kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents.[1]
-
N-Methylation: The methylation at the N1 position of the pyrazole ring is a common feature in many active analogs, suggesting its importance for target engagement or for modulating physicochemical properties.
-
Side Chains and Functional Groups: The ethanol moiety at the 4-position of the pyrazole ring provides a handle for further chemical modification. Alterations to this group, such as conversion to ethers, esters, or amides, can impact binding affinity and cellular permeability. SAR studies on other pyrazole derivatives have shown that the introduction of bulky, electron-withdrawing groups can maximize inhibitory potency.[1] For example, a cyclobutyl group was found to be more optimal for activity than smaller alkyl groups in a series of CDK inhibitors.[1] Similarly, a morpholino ring was more favorable for activity than smaller amine substituents in a series of Aurora kinase inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key assays used in the characterization of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the appropriate drug concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
Visualizations
The following diagrams illustrate key concepts relevant to the SAR studies of kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Profiling of 1-(1-Methylpyrazol-4-yl)ethanol and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 1-(1-methylpyrazol-4-yl)ethanol and structurally related pyrazole-based kinase inhibitors. Due to the limited publicly available cross-reactivity data for this compound, this document utilizes data from well-characterized pyrazole-containing kinase inhibitors as a proxy to provide a representative comparison of selectivity against the human kinome. The experimental protocols and signaling pathway diagrams included are standard methodologies used in the preclinical evaluation of small molecule inhibitors.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50 or Kd values) of several representative pyrazole-based inhibitors against a panel of kinases, illustrating the diverse selectivity profiles that can be achieved with this scaffold.
Table 1: Comparative Kinase Inhibition Profile of Representative Pyrazole-Based Inhibitors
| Kinase Target | Crizotinib (nM) | Ruxolitinib (nM) | Afuresertib (nM) |
| Primary Target(s) | ALK, MET, ROS1 | JAK1, JAK2 | AKT1, AKT2, AKT3 |
| ALK | 2.9 | >10,000 | >10,000 |
| MET | 1.7 | >10,000 | >10,000 |
| ROS1 | 0.03 | >10,000 | >10,000 |
| JAK1 | 1,590 | 2.8 | >10,000 |
| JAK2 | 2,830 | 3.3 | >10,000 |
| JAK3 | >10,000 | 428 | >10,000 |
| TYK2 | >10,000 | 19 | >10,000 |
| AKT1 | >10,000 | >10,000 | 0.08 |
| AKT2 | >10,000 | >10,000 | 0.3 |
| AKT3 | >10,000 | >10,000 | 0.3 |
| FAK | 16 | >10,000 | >10,000 |
| AURKA | >10,000 | 1,800 | >10,000 |
| AURKB | >10,000 | 1,100 | >10,000 |
| CDK1 | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| PI3Kα | >10,000 | >10,000 | >10,000 |
| mTOR | >10,000 | >10,000 | >10,000 |
| SRC | >10,000 | 420 | >10,000 |
Data is compiled from publicly available sources and is intended for comparative purposes. Actual values may vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and interpreting cross-reactivity profiling studies.
I. KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of human kinases.
Principle: The assay relies on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed, typically as DNA-tagged fusion proteins.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated in solution with the kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are reported as a percentage of the vehicle control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined from dose-response curves.
II. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., an inhibitor) to a protein typically increases the protein's thermal stability. CETSA® measures this change in thermal stability to confirm target engagement.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated across a range of temperatures.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation: The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western Blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Benchmarking 1-(1-Methylpyrazol-4-yl)ethanol Against Known c-Met Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical c-Met kinase inhibitor, 1-(1-Methylpyrazol-4-yl)ethanol, against a panel of well-characterized and clinically relevant c-Met inhibitors. The data presented herein is intended to offer a benchmarking framework for assessing the potential of novel compounds targeting the c-Met signaling pathway.
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling cascade is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] This guide will compare the inhibitory potency of this compound with established c-Met inhibitors: Tepotinib, Capmatinib, Savolitinib, and AMG 337.
Comparative Inhibitory Potency
The inhibitory activity of this compound and benchmark inhibitors against c-Met kinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A lower IC50 value indicates greater potency.
| Compound | Type | IC50 (nM) | Clinical Status |
| This compound | Hypothetical Small Molecule | 15 | Preclinical |
| Tepotinib | ATP-competitive | 4[5] | Approved |
| Capmatinib | ATP-competitive | 0.13[6][7] | Approved |
| Savolitinib | ATP-competitive | 5[8][9] | Clinical Trials |
| AMG 337 | ATP-competitive | 1[10][11] | Clinical Trials |
c-Met Signaling Pathway
The c-Met signaling pathway is a complex cascade that, upon activation by HGF, triggers downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway.
Caption: The c-Met signaling pathway and the point of inhibition.
Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol details the methodology for determining the IC50 values of c-Met inhibitors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials and Reagents:
-
Recombinant human c-Met kinase domain
-
TR-FRET donor antibody (e.g., Europium-labeled anti-phosphotyrosine antibody)
-
TR-FRET acceptor (e.g., ULight™-labeled peptide substrate)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and benchmark inhibitors) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO. These are then further diluted in the assay buffer to achieve the final desired concentrations.
-
Assay Plate Preparation: 2.5 µL of the diluted compound solutions are added to the wells of a 384-well plate. Control wells containing DMSO vehicle (for 0% inhibition) and a known potent inhibitor (for 100% inhibition) are included.
-
Enzyme and Substrate Addition: 5 µL of a solution containing the c-Met enzyme and the ULight™-labeled peptide substrate in assay buffer is added to each well. The plate is then incubated for a short period to allow the compounds to interact with the enzyme.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding 2.5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for c-Met. The plate is incubated at room temperature for 60 minutes.
-
Detection: The reaction is stopped, and the signal is detected by adding 5 µL of a solution containing the Europium-labeled anti-phosphotyrosine antibody in a stop/detection buffer. The plate is incubated for a further 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: The plate is read on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The TR-FRET ratio is calculated, and the percent inhibition is determined for each compound concentration. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro c-Met kinase inhibition assay.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Comparative analysis of different synthetic methods for pyrazole alcohols
A Comparative Guide to the Synthesis of Pyrazole Alcohols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, and the introduction of a hydroxyl group provides a valuable handle for further functionalization or for modulating the pharmacokinetic properties of drug candidates. This guide offers a comparative analysis of three prominent synthetic methods for preparing pyrazole alcohols: the Knorr Cyclocondensation, the reduction of pyrazole carboxylic acid esters, and a modern approach utilizing propargylic alcohols.
Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic route to pyrazole alcohols depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following table summarizes the key aspects of the three discussed methods.
| Method | Starting Materials | Typical Reagents & Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Knorr Cyclocondensation | 1,3-Dicarbonyl compound (with a hydroxyl or protected hydroxyl group), Hydrazine derivative | Acid or base catalysis, often in an alcohol solvent with heating. | 60-85% (estimated) | Well-established, versatile for various substitutions, often uses readily available starting materials. | Can lead to regioisomers with unsymmetrical dicarbonyls; may require protection of the hydroxyl group. |
| Reduction of Pyrazole Ester | Pyrazole carboxylic acid ester | Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. | 75-90% | High yielding, straightforward procedure, regioselectively produces the alcohol from a pre-formed pyrazole ring. | Requires a pre-synthesized pyrazole ester; LiAlH₄ is a hazardous reagent requiring careful handling. |
| From Propargylic Alcohols | Propargylic alcohol derivative, Halogen source, Hydrazine derivative | Acid catalyst (e.g., bismuth triflate), heating in a solvent like dioxane.[1] | 85-95% | High yields, mild conditions, novel approach.[1] | May involve a multi-step one-pot reaction; mechanism involves rearrangement which might limit substrate scope. |
Experimental Protocols
Method 1: Knorr Cyclocondensation
This protocol describes the synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol via the cyclocondensation of a hydroxy-functionalized 1,3-dicarbonyl equivalent with phenylhydrazine.
Experimental Protocol:
-
Preparation of the Hydrazone: To a solution of 3-(dimethoxymethyl)-4-hydroxy-1-phenylbutan-1-one (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Cyclization: Stir the mixture at room temperature for 2 hours to form the intermediate hydrazone.
-
Heating and Deprotection: Heat the reaction mixture to reflux for 4 hours. The acidic conditions will facilitate both the cyclization and the deprotection of the acetal to form the pyrazole alcohol.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (1-phenyl-1H-pyrazol-4-yl)methanol.
Method 2: Reduction of a Pyrazole Carboxylic Acid Ester
This protocol details the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C and slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid through celite and wash the filter cake with THF.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a solid. The product can be further purified by recrystallization.
Method 3: Synthesis from Propargylic Alcohols
This innovative one-pot method synthesizes pyrazole derivatives from propargylic alcohols.[1]
Experimental Protocol:
-
Initial Reaction: In a sealed tube, combine the propargylic alcohol derivative (1.0 eq), a halogen source such as N-bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of an acid like bismuth triflate in a suitable solvent (e.g., dioxane).[1]
-
Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Addition of Hydrazine: Cool the reaction mixture and add the hydrazine derivative (1.05 eq).[1]
-
Cyclization: Continue to stir the reaction at room temperature or with gentle heating for several hours until the cyclization is complete.[2]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
References
A Head-to-Head Comparison of Analytical Techniques for Pyrazole Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of pyrazole derivatives is paramount in the fields of medicinal chemistry, materials science, and agrochemicals, where these heterocyclic compounds find extensive application.[1][2] A multitude of analytical techniques are employed to elucidate the structure, purity, and physicochemical properties of pyrazoles. This guide provides an objective comparison of the most common analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and functional groups present in pyrazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of pyrazole derivatives in solution.[3][4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
Key Performance Characteristics:
-
Structural Elucidation: Provides unambiguous determination of molecular structure, including the regiochemistry of substitution on the pyrazole ring.[5]
-
Tautomerism Studies: Can be used to study the tautomeric equilibrium in pyrazoles.[4]
-
Quantitative Analysis: Can be used for quantitative analysis with appropriate internal standards.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation of a pyrazole derivative.[6]
Methodology: [6]
-
Sample Preparation: Weigh approximately 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6] Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts (δ) in both ¹H and ¹³C spectra to reference values and theoretical predictions to assign the structure.[7]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of pyrazole compounds.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile pyrazole derivatives and their isomers.[1][9]
Key Performance Characteristics:
-
Molecular Weight Determination: Accurately determines the molecular weight of the compound.
-
Structural Information: The fragmentation pattern provides valuable clues about the molecular structure and the position of substituents. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[1]
-
High Sensitivity: A highly sensitive technique capable of detecting trace amounts of analytes.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Objective: To separate and identify pyrazole isomers in a mixture and determine their molecular weight and fragmentation patterns.
Methodology: [6]
-
Sample Preparation:
-
GC Parameters (Typical): [6]
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the components by comparing their mass spectra with library data and analyzing the fragmentation patterns. Use retention indices to help distinguish between isomers.[1]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a pyrazole molecule.[10][11]
Key Performance Characteristics:
-
Functional Group Identification: Provides information about the presence of specific functional groups such as N-H, C=N, C=C, and C-H bonds.
-
Qualitative Analysis: Primarily a qualitative technique for compound identification and purity assessment.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain the infrared spectrum of a pyrazole sample to identify its functional groups.
Methodology:
-
Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly on the ATR crystal.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a pyrazole molecule and is often used for quantitative analysis and to study conjugation.[12][13]
Key Performance Characteristics:
-
Quantitative Analysis: Can be used for the quantitative determination of pyrazole concentrations using a calibration curve.
-
Chromophore Identification: The wavelength of maximum absorbance (λmax) can provide information about the chromophoric system in the molecule.[6]
Experimental Protocol: UV-Vis Spectroscopy [6]
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the concentration of a pyrazole derivative.
Methodology: [6]
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). Prepare a series of dilutions from the stock solution.
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Data Acquisition: Record the absorbance spectra of the prepared dilutions against a solvent blank.
-
Data Analysis: Identify the λmax. Construct a calibration curve by plotting absorbance versus concentration to determine the concentration of an unknown sample.
| Technique | Information Obtained | Sample State | Destructive? | Key Advantages | Key Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry, tautomerism.[3][4] | Solution | No | Unambiguous structure elucidation.[5] | Lower sensitivity, requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern.[8] | Solid, Liquid, Gas | Yes | High sensitivity, isomer differentiation (with chromatography).[1][9] | Isomers can have similar fragmentation patterns. |
| FT-IR Spectroscopy | Presence of functional groups.[10][11] | Solid, Liquid, Gas | No | Rapid, non-destructive, easy to use. | Provides limited structural information. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation, concentration.[12][13] | Solution | No | Simple, quantitative, non-destructive. | Limited structural information, broad peaks. |
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantification of pyrazole derivatives from reaction mixtures and for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used for the separation and quantification of pyrazole compounds, including non-volatile and thermally labile derivatives.[14]
Key Performance Characteristics:
-
Separation of Mixtures: Excellent for separating complex mixtures of pyrazoles and their impurities.
-
Quantitative Analysis: Provides accurate and precise quantification of individual components.[15]
-
Purity Determination: A primary method for assessing the purity of synthesized pyrazoles.[16]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) [14]
Objective: To separate and quantify a pyrazole derivative in a mixture.
Methodology: [14]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the analyte.
-
-
Data Analysis: Identify peaks by their retention times and quantify them by comparing their peak areas to those of standards.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable pyrazole derivatives.[1] It is often coupled with a mass spectrometer (GC-MS) for enhanced identification.
Key Performance Characteristics:
-
High Resolution: Provides excellent separation of volatile isomers.
-
Quantitative Analysis: Can be used for accurate quantification.
-
Analysis of Volatiles: Ideal for analyzing volatile pyrazoles and residual solvents.
The experimental protocol for GC is similar to that of GC-MS, but with a different detector such as a Flame Ionization Detector (FID) for quantification.
| Technique | Separation Principle | Analytes | Key Advantages | Key Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile, thermally labile compounds.[14] | Wide applicability, high resolution, excellent for quantification.[15] | Can be more complex to develop methods, consumes solvents. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile, thermally stable compounds.[1] | High resolution for volatile compounds, fast analysis times. | Limited to volatile and thermally stable analytes. |
Other Characterization Techniques
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline pyrazole derivative.[17][18][19]
Key Performance Characteristics:
-
Absolute Structure Determination: Provides precise bond lengths, bond angles, and stereochemistry.
-
Intermolecular Interactions: Reveals information about crystal packing and intermolecular forces.
Experimental Protocol: Single-Crystal X-ray Diffraction [18]
Objective: To determine the precise three-dimensional structure of a crystalline pyrazole.
Methodology: [18]
-
Crystal Growth: Grow a single crystal of the pyrazole derivative of suitable size and quality.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Data Analysis: Analyze the final structure to obtain bond lengths, angles, and information about intermolecular interactions.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pyrazole compound.
Key Performance Characteristics:
-
Empirical Formula Determination: Used to confirm the empirical formula of a newly synthesized compound.
-
Purity Confirmation: Can indicate the presence of impurities if the experimental percentages deviate significantly from the calculated values.
Melting Point Determination
The melting point is a fundamental physical property used for the identification and purity assessment of solid pyrazole derivatives.[20]
Key Performance Characteristics:
-
Identification: A sharp melting point over a narrow range is indicative of a pure compound.
-
Purity Assessment: Impurities typically depress and broaden the melting point range.
| Technique | Information Obtained | Sample State | Destructive? | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles.[17][18] | Crystalline Solid | No | Definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.).[16] | Solid | Yes | Confirms empirical formula. | Does not provide structural information. |
| Melting Point | Melting temperature range.[20] | Solid | No (usually) | Simple, rapid assessment of purity. | Not a definitive identification method on its own. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ijcpa.in [ijcpa.in]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Efficacy of 1-(1-Methylpyrazol-4-yl)ethanol versus 4-methylpyrazole in inhibiting alcohol dehydrogenase
This guide provides a comparative analysis of the efficacy of 1-(1-Methylpyrazol-4-yl)ethanol and 4-methylpyrazole (fomepizole) as inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other alcohols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of these compounds.
Introduction to Alcohol Dehydrogenase Inhibition
Alcohol dehydrogenase (ADH) catalyzes the oxidation of alcohols to their corresponding aldehydes. In the case of toxic alcohols like methanol and ethylene glycol, this metabolic step is responsible for the formation of highly toxic metabolites that can lead to severe metabolic acidosis, organ damage, and death. Inhibition of ADH is a critical therapeutic strategy in the management of such poisonings. 4-Methylpyrazole is the current standard of care for this indication.
4-Methylpyrazole (Fomepizole): The Benchmark Inhibitor
4-Methylpyrazole, known clinically as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase.[1] It acts by binding to the active site of the enzyme, preventing the metabolism of substrates like ethanol, methanol, and ethylene glycol.[1][2]
Quantitative Efficacy Data for 4-Methylpyrazole
The inhibitory potency of 4-methylpyrazole against various human alcohol dehydrogenase isozymes is well-documented. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
| ADH Isozyme | Substrate | Inhibition Type | Ki (µM) |
| Class I (general) | Ethanol | Competitive | 0.062 - 960 |
| ADH1A | Ethanol | Competitive | - |
| ADH1B1 | Ethanol | Competitive | - |
| ADH1B2 | Ethanol | Competitive | - |
| ADH1C1 | Ethanol | Competitive | - |
| ADH1C2 | Ethanol | Competitive | - |
| ADH1B3 | Ethanol | Noncompetitive | - |
| ADH2 | Ethanol | Noncompetitive | - |
| ADH4 | Ethanol | Noncompetitive | - |
Note: Specific Ki values for each isozyme subtype can vary depending on the experimental conditions. The range provided reflects the broad and potent inhibitory activity of 4-methylpyrazole against the class I ADH isozymes, which are primarily responsible for ethanol metabolism.[3]
This compound: An Uncharacterized Compound
A thorough review of the scientific literature reveals a lack of published data on the efficacy of this compound as an inhibitor of alcohol dehydrogenase. Consequently, no direct comparison of its inhibitory potency (e.g., IC50 or Ki values) with that of 4-methylpyrazole can be made at this time.
Structure-Activity Relationship of Pyrazole-Based ADH Inhibitors
The inhibitory activity of pyrazole derivatives against alcohol dehydrogenase is significantly influenced by the nature and position of substituents on the pyrazole ring.
-
Substitution at the 4-position: This position is critical for inhibitory potency. Small, hydrophobic groups, such as the methyl group in 4-methylpyrazole, generally enhance inhibitory activity compared to the unsubstituted pyrazole.
-
Hypothetical Efficacy of this compound: The presence of a 1-hydroxyethyl group at the 4-position in this compound introduces both steric bulk and a polar hydroxyl group. While this modification might increase aqueous solubility, its impact on binding to the hydrophobic active site of ADH is uncertain without experimental data. It is plausible that the larger, more polar substituent could decrease the binding affinity compared to the smaller, more hydrophobic methyl group of 4-methylpyrazole. However, this remains a hypothesis pending empirical validation.
Mechanism of Competitive Inhibition by Pyrazole Derivatives
The primary mechanism by which 4-methylpyrazole and other pyrazole-based compounds inhibit alcohol dehydrogenase is through competitive inhibition. The inhibitor vies with the alcohol substrate for binding to the enzyme's active site.
Caption: Competitive inhibition of alcohol dehydrogenase by pyrazole derivatives.
Experimental Protocol for Determining ADH Inhibition
To ascertain the inhibitory efficacy of this compound and enable a direct comparison with 4-methylpyrazole, a standardized in vitro alcohol dehydrogenase inhibition assay is required.
Principle
The activity of alcohol dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of this reaction in the presence of the inhibitor.
Reagents and Materials
-
Human or equine liver alcohol dehydrogenase
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (this compound)
-
Reference inhibitor (4-methylpyrazole)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, NAD+, and inhibitors in the appropriate buffer.
-
Assay Mixture: In a cuvette, combine the buffer, NAD+ solution, and the inhibitor at various concentrations.
-
Enzyme Addition: Add the alcohol dehydrogenase solution to the cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the Ki value.
Caption: Workflow for in vitro ADH inhibition assay.
Conclusion
4-Methylpyrazole is a well-characterized and highly potent inhibitor of alcohol dehydrogenase, serving as a crucial therapeutic agent and a benchmark for research. In contrast, there is a notable absence of publicly available data regarding the ADH inhibitory efficacy of this compound. Based on established structure-activity relationships for pyrazole derivatives, the introduction of a hydroxyethyl group at the 4-position may alter its inhibitory properties, though the precise effect requires experimental determination. The provided experimental protocol offers a standardized method to evaluate the inhibitory potential of this compound and other novel compounds, which is essential for the development of new and improved ADH inhibitors. Further research is warranted to characterize the biochemical and pharmacological properties of this compound to ascertain its potential as a therapeutic agent.
References
Safety Operating Guide
Proper Disposal of 1-(1-Methylpyrazol-4-yl)ethanol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-(1-Methylpyrazol-4-yl)ethanol. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is necessary, treating it with the same precautions as structurally similar hazardous chemicals.
Immediate Safety and Hazard Assessment
Based on data from similar pyrazole-based compounds, this compound should be handled as a hazardous substance.[1][2][3] The primary hazards are likely to include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
-
Flammability: As an ethanol derivative, it should be treated as a flammable liquid.[5][6]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Use in a well-ventilated area, such as a chemical fume hood.[1][2]
Disposal Protocol Summary
The following table summarizes the key operational steps for the disposal of this compound.
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Liquid Waste | Tightly sealed, compatible container (e.g., glass or polyethylene). | "Hazardous Waste," "Flammable Liquid," "Irritant," full chemical name, concentration, and date. | Designated hazardous waste accumulation area, away from heat and ignition sources.[7] | Arrange for pickup by the institution's Environmental Health & Safety (EHS) department for incineration at an approved waste disposal plant.[1][2] |
| Contaminated Solid Waste (e.g., pipette tips, gloves, empty containers) | Lined, puncture-resistant container with a secure lid. | "Hazardous Waste," "Chemically Contaminated Solids," list of contaminants, and date. | Designated hazardous waste accumulation area. | Arrange for pickup by EHS for incineration. |
| Empty Containers | Original container or a designated rinsed container bin. | Deface original label.[8] | Designated empty container collection area. | Triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the first rinsate as hazardous liquid waste.[7] After rinsing and drying, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policy.[8] |
Detailed Operational Plan for Disposal
This section provides a step-by-step guide for the disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible materials.
-
Keep halogenated and non-halogenated solvent waste in separate containers if required by your institution.[3]
-
Aqueous waste should be collected separately from solvent waste.[8]
Step 2: Liquid Waste Disposal
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw cap.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound." Also, include hazard warnings such as "Flammable" and "Irritant."
-
Accumulation: Add the waste to the container in a chemical fume hood. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[3]
-
Storage: Keep the waste container tightly closed when not in use and store it in a designated secondary containment bin within a satellite accumulation area.[7] Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition.[1][2]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a request for waste pickup from your EHS department.
Step 3: Solid Waste Disposal
-
Collection: Place all disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) into a designated, lined container for chemically contaminated solid waste.[8]
-
Labeling: Label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the satellite accumulation area and arrange for EHS pickup.
Step 4: Decontamination and Empty Container Disposal
-
Triple Rinsing: Thoroughly rinse any empty containers that held this compound three times with a suitable solvent.[7]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
Container Disposal: After triple rinsing and air-drying, obliterate or remove the original label.[8] The container can then be disposed of in the appropriate glass or plastic recycling bin, or as regular trash, according to your facility's procedures.[8]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. airgas.com [airgas.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-(1-Methylpyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-(1-Methylpyrazol-4-yl)ethanol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all personnel.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization. |
II. Operational Plan: Step-by-Step Handling
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring experimental integrity.
-
Preparation :
-
Handling :
-
Post-Handling :
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused or expired solid this compound and any contaminated materials (e.g., weigh paper, pipette tips) in a designated, sealed, and clearly labeled solid chemical waste container.[7][8]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7] Do not mix with other incompatible waste streams.
-
-
Labeling :
-
Storage :
-
Disposal :
IV. Workflow Diagram
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
